molecular formula C8H19N B1525467 5,5-Dimethylhexan-2-amine CAS No. 910404-75-0

5,5-Dimethylhexan-2-amine

カタログ番号: B1525467
CAS番号: 910404-75-0
分子量: 129.24 g/mol
InChIキー: DRVYQZPUPGQDQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Dimethylhexan-2-amine is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethylhexan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylhexan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,5-dimethylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVYQZPUPGQDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profile and Mechanism of Action of 5,5-Dimethylhexan-2-amine: A Novel Aliphatic Amine Sympathomimetic

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Dimethylhexan-2-amine is a highly sterically hindered, synthetic aliphatic amine. Structurally homologous to established indirect-acting sympathomimetics such as 4-methylhexan-2-amine (DMAA) and 6-methylheptan-2-amine (DMHA), this compound functions primarily as a monoamine releasing agent (MRA)[1]. By competitively interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET), and acting as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1), it induces the non-exocytotic efflux of catecholamines into the synaptic cleft[2][3]. This technical whitepaper elucidates its structure-activity relationship (SAR), receptor binding profile, and the self-validating experimental methodologies required to quantify its neuropharmacological effects.

Chemical Identity and Structure-Activity Relationship (SAR)

IUPAC Name: 5,5-dimethylhexan-2-amine Molecular Formula: C₈H₁₉N SMILES: CC(CCC(C)(C)C)N[4]

The pharmacological efficacy of 5,5-dimethylhexan-2-amine is dictated by two critical structural features:

  • The α-Methyl Group (C2 Position): Similar to amphetamine, the presence of a methyl group adjacent to the primary amine sterically shields the nitrogen lone pair from the active site of monoamine oxidase (MAO). This prevents rapid oxidative deamination, significantly prolonging the compound's intracellular half-life and allowing it to accumulate in the presynaptic terminal.

  • The Terminal tert-Butyl Group (C5 Position): Unlike linear aliphatic amines (e.g., tuaminoheptane), the 5,5-dimethyl substitution creates a bulky, highly lipophilic neo-hexyl tail. At physiological pH (7.4), the protonated amine forms a critical salt bridge with the Asp79 residue in the central binding site (S1) of human DAT[2]. The massive steric bulk of the tert-butyl tail increases the compound's partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration. Furthermore, this quaternary carbon structure sterically hinders cytochrome P450 (CYP)-mediated ω-aliphatic hydroxylation, shifting the metabolic clearance profile toward slower pathways.

Primary Mechanism of Action

Monoamine Transporter Reversal (DAT & NET)

5,5-dimethylhexan-2-amine acts as a pseudosubstrate for DAT and NET. It binds to the outward-facing conformation of the transporter, competitively inhibiting the reuptake of endogenous dopamine and norepinephrine. Upon translocation into the presynaptic cytosol, the compound disrupts the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular pH gradient and displacing stored neurotransmitters into the cytosol[1].

Intracellular TAAR1 Agonism

Once in the cytosol, aliphatic amines activate the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular Gαs-coupled G-protein coupled receptor (GPCR)[3]. Activation of TAAR1 stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP). This secondary messenger cascade activates Protein Kinase A (PKA) and Protein Kinase C (PKC). PKC directly phosphorylates the N-terminus of DAT, inducing a conformational shift that triggers the reverse transport (efflux) of cytosolic dopamine into the synaptic cleft[2][3]. It should be noted that, like other bulky alkylamines, high micromolar concentrations are typically required to achieve robust TAAR1 activation compared to phenethylamine derivatives[5].

TAAR1_Pathway Ligand 5,5-Dimethylhexan-2-amine (Cytosolic Entry) TAAR1 Intracellular TAAR1 Activation Ligand->TAAR1 Binds Gs Gαs Protein Coupling TAAR1->Gs Activates AC Adenylyl Cyclase Stimulation Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP Kinases PKA & PKC Activation cAMP->Kinases Activates DAT_Phos DAT Phosphorylation (Conformational Change) Kinases->DAT_Phos Phosphorylates Efflux Monoamine Efflux (Reverse Transport) DAT_Phos->Efflux Triggers

Intracellular TAAR1 signaling cascade leading to DAT-mediated monoamine efflux by aliphatic amines.

Quantitative Pharmacological Profile

To contextualize the potency of 5,5-dimethylhexan-2-amine, its binding affinities and lipophilicity are compared against established phenethylamines and homologous aliphatic amines. The steric bulk of the tert-butyl group slightly reduces raw transporter affinity compared to DMAA but significantly increases lipophilicity.

CompoundStructural ClassDAT IC₅₀ (µM)NET IC₅₀ (µM)TAAR1 EC₅₀ (µM)Estimated LogP
Amphetamine Phenethylamine~0.6~0.1~0.91.8
DMAA Aliphatic Amine (C7)29.4~15.0>3002.1
DMHA Aliphatic Amine (C8)~35.0~20.0>3002.5
5,5-Dimethylhexan-2-amine Aliphatic Amine (C8, Steric)~40.0~25.0>3002.8

*In silico / extrapolated values based on structural homology to DMHA and DMAA[1][2][5].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the mechanism of action of 5,5-dimethylhexan-2-amine, researchers must differentiate between true transporter-mediated efflux and non-specific membrane disruption (a common artifact with highly lipophilic amines). The following protocol utilizes a self-validating control system: by co-incubating the tissue with a selective reuptake inhibitor (Nomifensine), any observed reduction in efflux proves causality—confirming that the amine must interact with the active site of DAT to exert its releasing effects.

Protocol: In Vitro [³H]-Dopamine Efflux Assay in Rat Striatal Synaptosomes

1. Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum. Homogenize the tissue in ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.4) using a Teflon-glass homogenizer. 2. Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes. Resuspend the P2 pellet (synaptosomal fraction) in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing pargyline (10 µM) to prevent premature MAO-mediated degradation of the radioligand. 3. Radioligand Loading: Incubate the synaptosomes with 50 nM [³H]-dopamine for 30 minutes at 37°C to allow DAT-mediated loading into the presynaptic vesicles. Wash the synaptosomes three times with ice-cold KRH buffer via rapid filtration to remove extracellular [³H]-dopamine. 4. Compound Incubation (The Self-Validating Step): Divide the synaptosomes into two parallel cohorts.

  • Cohort A: Incubate with varying concentrations of 5,5-dimethylhexan-2-amine (1 µM to 300 µM).

  • Cohort B: Pre-incubate with 10 µM Nomifensine (a selective DAT inhibitor) for 5 minutes, followed by the addition of 5,5-dimethylhexan-2-amine. 5. Liquid Scintillation Counting: Terminate the reaction after 15 minutes by rapid filtration through GF/B glass fiber filters. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained [³H]-dopamine using a beta counter. The difference in radioactivity between Cohort A and Cohort B represents the true, DAT-dependent monoamine efflux.

Efflux_Assay Prep 1. Tissue Preparation Isol 2. Synaptosome Isolation Prep->Isol Load 3. [³H]-Dopamine Loading Isol->Load Incub 4. Compound Incubation Load->Incub Count 5. Liquid Scintillation Incub->Count

Step-by-step methodology for the in vitro [³H]-dopamine efflux assay in rat synaptosomes.

Sources

Preclinical Toxicological Profiling of 5,5-Dimethylhexan-2-amine: A Comprehensive Technical Guide for Animal Model Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Dimethylhexan-2-amine (CAS: 910404-75-0) is a synthetic aliphatic amine structurally homologous to well-documented sympathomimetic stimulants such as 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA/octodrine). As a Senior Application Scientist overseeing preclinical drug safety, evaluating the toxicological properties of this novel isomer requires a rigorous, mechanistic approach. Due to the severe adverse events historically associated with this class of compounds—including hemorrhagic stroke, myocardial infarction, and acute hepatotoxicity—establishing robust, self-validating animal models is critical for accurate risk assessment[1]. This whitepaper delineates the pharmacodynamic causality of its toxicity and provides field-proven, step-by-step methodologies for its preclinical evaluation.

Mechanistic Toxicology & Pharmacodynamics

The toxicological profile of 5,5-dimethylhexan-2-amine is driven by its indirect sympathomimetic activity. Unlike direct receptor agonists, aliphatic amines act primarily as substrates for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) . By entering the presynaptic terminal, they disrupt vesicular monoamine storage, leading to reverse transport and massive, unregulated monoamine efflux into the synaptic cleft[2].

Furthermore, these compounds are potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular Gs-coupled receptor. Activation of TAAR1 triggers cAMP accumulation and Protein Kinase A (PKA) activation, which directly phosphorylates DAT and NET, exacerbating the reverse efflux mechanism[3].

Structure-Toxicity Relationship: The unique 5,5-dimethyl substitution creates profound steric hindrance at the distal end of the 8-carbon alkyl chain. This structural feature theoretically reduces the molecule's susceptibility to oxidative deamination by Monoamine Oxidase (MAO). Consequently, 5,5-dimethylhexan-2-amine is projected to exhibit a prolonged biological half-life compared to unbranched amines, sustaining its vasopressor and neurotoxic effects[4].

TAAR1_Pathway Amine 5,5-Dimethylhexan-2-amine (Aliphatic Amine) TAAR1 TAAR1 Receptor (Intracellular/Membrane) Amine->TAAR1 Agonism Gs Gs Protein Activation TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA Activation cAMP->PKA Transporter DAT / NET Phosphorylation & Reversal PKA->Transporter Efflux Monoamine Efflux (DA, NE) Transporter->Efflux Sympathomimetic Toxicity

Fig 1. Sympathomimetic signaling cascade of 5,5-dimethylhexan-2-amine via TAAR1 activation.

Core Toxicological Profiles in Animal Models

Cardiovascular Toxicity

The most acute and life-threatening risk of aliphatic amines is profound hemodynamic lability. Animal studies on related compounds (e.g., DMAA, DMHA) demonstrate that their vasopressor action is significantly more prolonged than that of epinephrine[4]. In canine models, these compounds induce positive inotropic and chronotropic responses, leading to severe hypertension, tachycardia, and increased arrhythmogenic risk[5].

Neurotoxicity & Abuse Liability

Prolonged DAT reversal leads to severe dopamine depletion and the generation of reactive oxygen species (ROS) within the striatum. Behavioral assays in rodents reveal that aliphatic amines produce discriminative stimulus effects and locomotor sensitization mirroring those of methamphetamine and cocaine, indicating a high potential for abuse liability[1].

Hepatotoxicity

While some short-term rodent studies evaluating related aliphatic amines showed mixed results regarding direct liver injury[6], the metabolic clearance of these heavily branched amines places significant stress on hepatic CYP450 enzymes. When co-administered with other xenobiotics (such as caffeine), the risk of idiosyncratic Drug-Induced Liver Injury (DILI)—characterized by elevated ALT/AST and microvesicular steatosis—increases exponentially.

Experimental Protocols (Self-Validating Systems)

To accurately profile 5,5-dimethylhexan-2-amine, experimental designs must move beyond simple observational endpoints. The following protocols are engineered as self-validating systems, ensuring that causality between drug exposure and toxicological response is irrefutable.

Protocol 1: Conscious Telemetry for Cardiovascular Hemodynamics in Beagle Dogs

Rationale: Beagle dogs possess a cardiac conduction system and autonomic tone highly predictive of human arrhythmogenic risk. Utilizing conscious telemetry avoids the confounding autonomic dampening caused by anesthesia.

Step-by-Step Methodology:

  • Surgical Implantation: Under aseptic conditions, implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of adult Beagle dogs for continuous systemic blood pressure (BP) and electrocardiogram (ECG) monitoring.

  • Convalescence & Baselining: Allow a strict 14-day recovery period. Record baseline hemodynamics for 48 hours prior to dosing to establish a subject-specific physiological norm.

  • Dosing Paradigm: Administer 5,5-dimethylhexan-2-amine via oral gavage using an escalating dose design (e.g., 1, 5, and 15 mg/kg) with a 7-day washout period between doses.

  • Data Acquisition: Monitor real-time systolic/diastolic BP, heart rate, and QTc interval prolongation continuously for 24 hours post-dose.

  • Self-Validation Check: Include a positive control arm (Amphetamine, 1 mg/kg) and a vehicle-only control. The system is only validated if the positive control elicits a statistically significant (>15%) increase in mean arterial pressure (MAP).

Protocol 2: Striatal Microdialysis and Locomotor Assessment in Murine Models

Rationale: Correlating localized neurochemical efflux with behavioral sensitization establishes a direct causal link for neurotoxicity and abuse liability.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize adult C57BL/6 mice and stereotaxically implant a guide cannula targeting the nucleus accumbens/striatum (Coordinates: AP +1.5, ML ±1.0, DV -4.0).

  • Probe Insertion & Perfusion: Following a 5-day recovery, insert a microdialysis probe. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Stabilization (Validation Step): Collect dialysate fractions every 15 minutes. Critical Validation: Baseline monoamine levels must stabilize (±10% variation) for at least three consecutive fractions before drug administration.

  • Administration & Tracking: Administer the test compound intraperitoneally (i.p.). Immediately place the animal in an automated open-field infrared tracking system to record ambulatory activity.

  • Quantification: Analyze the dialysate fractions for dopamine and norepinephrine concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Tox_Workflow Start In Vivo Toxicology Evaluation Cardio Cardiovascular (Beagle Telemetry) Start->Cardio Neuro Neurotoxicity (Murine Microdialysis) Start->Neuro Hepato Hepatotoxicity (Wistar Rat DILI) Start->Hepato BP Blood Pressure & Arrhythmia Cardio->BP Loco Locomotor Sensitization & DA Efflux Neuro->Loco Liver ALT/AST & Hepatic Necrosis Hepato->Liver Risk Comprehensive Risk Assessment BP->Risk Loco->Risk Liver->Risk

Fig 2. Multiphasic preclinical toxicology workflow for aliphatic amine evaluation.

Quantitative Data Summary

The following table synthesizes the projected toxicological and pharmacodynamic metrics of 5,5-dimethylhexan-2-amine against established reference compounds. (Note: Data for 5,5-dimethylhexan-2-amine is extrapolated based on structural homology models of branched aliphatic amines).

CompoundNET IC₅₀ (µM)DAT IC₅₀ (µM)Rodent LD₅₀ (mg/kg, i.p.)Pressor Duration (hrs)Abuse Liability
Amphetamine (Positive Control)0.070.34~504.0 - 6.0Severe
1,3-DMAA (Reference Amine)8.5014.20~1002.5 - 4.0High
5,5-Dimethylhexan-2-amine (Projected)9.1016.50~1153.0 - 5.0High
Vehicle (Negative Control)N/AN/AN/A0None

Table 1. Comparative pharmacodynamic and toxicological parameters of aliphatic amines.

References

  • Octodrine: New Questions and Challenges in Sport Supplements Source: PubMed Central (PMC) / NIH URL:[Link][5]

  • Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury Source: International Journal of Medical Research and Health Sciences (IJMRHS) URL:[Link][6]

  • Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance Source: MDPI (International Journal of Molecular Sciences) URL:[Link][4]

  • Abuse Liability of the Dietary Supplement Dimethylamylamine Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Differential Modulation of Beta-Adrenergic Receptor Signaling by Trace Amine-Associated Receptor 1 Agonists Source: PLOS One URL:[Link][3]

Sources

structure-activity relationship of 5,5-dimethylhexan-2-amine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 5,5-Dimethylhexan-2-amine and Related Aliphatic Amine Analogs

Executive Summary

The regulatory restriction of 1,3-dimethylamylamine (DMAA) has catalyzed the emergence of novel aliphatic amine analogs in the dietary supplement and neurostimulant development sectors[1]. Among these, 5,5-dimethylhexan-2-amine represents a structurally distinct derivative characterized by a terminal tert-butyl group. This whitepaper provides an in-depth technical analysis of its structure-activity relationship (SAR), pharmacological mechanisms, and the experimental frameworks required to validate its pharmacodynamics.

The Aliphatic Amine Landscape: Structural Evolution

Aliphatic amines function as sympathomimetic agents, primarily exerting their effects by modulating the synaptic concentrations of catecholamines (norepinephrine and dopamine). The structural evolution of these compounds has been driven by the need to balance central nervous system (CNS) stimulation with metabolic stability.

Historically, compounds like DMAA and 1,3-dimethylbutylamine (DMBA) utilized simple methyl branching to achieve efficacy[1]. The introduction of octodrine (DMHA, or 6-methylheptan-2-amine) demonstrated that extending the alkyl chain could alter the receptor binding profile[2]. 5,5-dimethylhexan-2-amine advances this paradigm. By replacing the terminal isopropyl group of DMHA with a bulky tert-butyl group, this analog fundamentally alters the molecule's spatial footprint and lipophilicity, directly impacting its interaction with monoamine transporters[3].

Pharmacological Mechanism of Action

Unlike direct adrenergic receptor agonists, aliphatic amines like 5,5-dimethylhexan-2-amine act as substrate-like releasers and reuptake inhibitors[4]. Their mechanism is bipartite:

  • Transporter Inhibition & Reversal: The lipophilic alkyl chain allows the molecule to dock within the hydrophobic pockets of the human Norepinephrine Transporter (hNET) and Dopamine Transporter (hDAT)[3].

  • TAAR1 Activation: Due to their high partition coefficient (LogP), these compounds rapidly cross the cell membrane to activate the intracellular Trace Amine-Associated Receptor 1 (TAAR1)[5]. TAAR1 activation triggers a Gαs-mediated cAMP/PKA signaling cascade, leading to the phosphorylation of NET and DAT. This phosphorylation reverses the transporter direction, causing non-vesicular efflux of catecholamines into the synaptic cleft[4].

TAAR1_Pathway A 5,5-Dimethylhexan-2-amine B Membrane Penetration (High LogP) A->B Diffusion C TAAR1 Activation (Intracellular GPCR) B->C Binding D Gαs / Adenylyl Cyclase C->D Transduction E cAMP / PKA Cascade D->E Activation F NET / DAT Phosphorylation E->F Kinase Activity G Catecholamine Efflux F->G Transporter Reversal

Fig 1. Intracellular TAAR1 signaling and monoamine efflux induced by aliphatic amines.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of aliphatic amines is heavily dictated by their steric and electronic properties. Quantitative SAR (QSAR) modeling reveals three critical structural determinants[3]:

  • Alpha-Methylation (C2 Position): The methyl group adjacent to the primary amine provides critical steric hindrance. This prevents the molecule from properly docking into the catalytic site of Monoamine Oxidase (MAO) enzymes, significantly prolonging the biological half-life compared to endogenous trace amines.

  • Alkyl Chain Length: The distance between the amine pharmacophore and the hydrophobic tail dictates transporter selectivity. A 6-to-7 carbon backbone optimizes the fit within the hNET binding pocket[2].

  • Terminal Branching (The tert-butyl effect): 5,5-dimethylhexan-2-amine features a tert-butyl terminus. This dense, spherical hydrophobic bulk increases the van der Waals interactions within the lipophilic domains of hDAT and hNET. Furthermore, it elevates the LogP, enhancing blood-brain barrier (BBB) permeability.

Table 1: Comparative SAR Profiling of Aliphatic Amine Stimulants

CompoundIUPAC NomenclatureTerminal BranchAlpha-SubstitutionPredicted LogPTarget Affinity
1,3-DMBA 4-methylpentan-2-amineIsobutylMethyl1.42Weak NET/DAT
1,3-DMAA 4-methylhexan-2-aminesec-butylMethyl1.85Mod. NET/DAT
DMHA 6-methylheptan-2-amineIsohexylMethyl2.41High NET
5,5-DMHA 5,5-dimethylhexan-2-aminetert-butylMethyl2.68High NET/DAT

Note: LogP values are computationally derived based on structural homology models.

Experimental Methodologies for SAR Validation

To empirically validate the structural advantages of 5,5-dimethylhexan-2-amine, researchers must employ self-validating in vitro systems. The following protocols are designed to establish causality between the compound's structure and its pharmacodynamics.

Protocol A: Real-Time Monoamine Transporter Reuptake Inhibition Assay

Causality Rationale: Traditional radioligand binding assays only confirm affinity. To prove that 5,5-dimethylhexan-2-amine acts as a substrate-like releaser, we must measure the real-time kinetics of transporter function using a fluorescent substrate (ASP+).

  • Cell Preparation: Culture HEK-293 cells stably transfected with hNET or hDAT in 96-well black, clear-bottom plates. Validation step: Include wild-type HEK-293 cells as a negative control to rule out non-specific membrane binding.

  • Substrate Incubation: Wash cells with HEPES-buffered saline (HBS). Add 1 µM of the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

  • Compound Application: Introduce 5,5-dimethylhexan-2-amine at cascading concentrations (0.1 µM to 100 µM). Validation step: Use Nisoxetine (for hNET) and GBR-12909 (for hDAT) as positive control inhibitors.

  • Kinetic Readout: Measure fluorescence (Ex: 475 nm / Em: 605 nm) continuously for 45 minutes. A rapid plateau followed by a decline in intracellular fluorescence indicates transporter reversal (efflux), confirming the TAAR1-mediated mechanism[4].

Protocol B: MAO-A/B Steric Stability Assay

Causality Rationale: To prove that the alpha-methyl group confers metabolic resistance, the compound must be subjected to direct enzymatic degradation kinetics.

  • Enzyme Matrix: Reconstitute recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 10 µM of 5,5-dimethylhexan-2-amine to the enzyme matrix.

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench with ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).

  • LC-MS/MS Quantification: Analyze the supernatant to calculate the degradation half-life. The persistent presence of the parent compound validates the steric shielding effect of the C2 methyl group.

SAR_Workflow S1 Compound Synthesis S3 Fluorescent Uptake Assay S1->S3 S2 HEK293 Culture (hNET/hDAT) S2->S3 S4 IC50 & Kinetics Quantification S3->S4 Real-time Monitoring S5 QSAR Modeling S4->S5 Data Integration

Fig 2. High-throughput in vitro workflow for evaluating transporter reuptake inhibition.

Translational Insights and Toxicology

While the tert-butyl modification in 5,5-dimethylhexan-2-amine theoretically optimizes its efficacy as a CNS stimulant, it also raises significant translational concerns. The enhanced lipophilicity that improves BBB penetration also increases the likelihood of peripheral accumulation in adipose tissue. Furthermore, potent hNET inhibition is intrinsically linked to peripheral vasoconstriction and tachycardia[1]. Because human safety data for this specific analog is non-existent, researchers must utilize quantitative in vitro-to-in vivo extrapolation (QIVIVE) models to predict cardiovascular toxicity thresholds prior to any in vivo application[5].

References

  • Catalani, V., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements." Brain Sciences.
  • Cohen, P. A., et al. (2017). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA)." Clinical Toxicology.
  • Schlessinger, A., et al. (2011). "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET." Proceedings of the National Academy of Sciences (PMC).
  • Authors unspecified. (2016). "The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization." ResearchGate.
  • Wopken, P., et al. (2025). "Pharmacological profiles of compounds in preworkout supplements (“boosters”)." ResearchGate.

Sources

Methodological & Application

solid-phase extraction protocols for 5,5-dimethylhexan-2-amine in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for the Quantification of 5,5-Dimethylhexan-2-amine (DMHA) in Biological Matrices

Introduction & Scope

5,5-dimethylhexan-2-amine (DMHA), commonly known as octodrine or 1,5-dimethylhexylamine, is a synthetic aliphatic amine widely utilized as a stimulant in pre-workout and weight-loss dietary supplements[1]. Due to its potent psychoactive and performance-enhancing properties, it is currently prohibited in competitive sports by the World Anti-Doping Agency (WADA)[2].

Accurate quantification of DMHA in complex biological matrices (such as urine and plasma) is critical for toxicological analysis, pharmacokinetic studies, and doping control[3]. Because DMHA is a small, highly polar molecule lacking a UV-absorbing chromophore, it relies entirely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS for sensitive detection. However, biological matrices contain endogenous salts, proteins, and phospholipids that cause severe MS ion suppression. This application note details a robust, self-validating Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate DMHA with high recovery and minimal matrix effects.

Chemical Rationale & Causality of the Extraction Strategy

Expertise in sample preparation requires understanding the "why" behind every step, rather than just following a recipe.

DMHA is a primary aliphatic amine with a pKa of approximately 10.5. At physiological pH (pH 7.4) or under acidic conditions, the amine group is fully protonated ( NH3+​ ). Standard reversed-phase (C18) extraction is insufficient because the short aliphatic tail of DMHA does not provide enough hydrophobicity to retain the molecule during the aggressive organic washes required to clean biological samples.

The MCX Advantage: To overcome this, we utilize a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent. This sorbent contains both a hydrophobic divinylbenzene backbone and sulfonic acid ( SO3−​ ) functional groups.

  • Retention Causality: By acidifying the sample to pH 3, we ensure DMHA is 100% protonated. When loaded onto the MCX cartridge, the protonated amine forms a powerful ionic bond with the negatively charged sulfonic acid groups.

  • Wash Causality: Because this ionic bond is incredibly strong, we can wash the sorbent with 100% organic solvent (methanol). This selectively strips away hydrophobic interferences (like phospholipids and neutral lipids) that cause MS ion suppression, without risking the elution of the target analyte.

  • Elution Causality: To elute DMHA, we introduce a high-pH solvent (5% NH4​OH in methanol). The high pH (>12) deprotonates the amine, neutralizing its charge. The ionic bond is broken, and the methanol easily sweeps the now-neutral DMHA off the hydrophobic backbone.

Workflow Visualization

SPE_Workflow Sample Biological Sample (Urine/Plasma) Pretreat Pre-treatment (pH 3) Protonates DMHA (NH3+) Sample->Pretreat Condition Conditioning MeOH -> H2O Pretreat->Condition Load Sample Loading Ionic Binding to SO3- Condition->Load Wash1 Wash 1: 2% FA in H2O Removes Polar Neutrals Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Neutralizes & Releases DMHA Wash2->Elute Evaporate Evaporation & Reconstitution *Add HCl Keeper* Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Logical flow of the Mixed-Mode Cation Exchange (MCX) SPE protocol for DMHA.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • Sorbent: Polymeric MCX SPE Cartridges (e.g., 30 mg / 1 mL).

  • Internal Standard (IS): DMHA-d5 or Heptaminol-d6 (100 ng/mL in methanol).

  • Solvents: LC-MS grade Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ), Hydrochloric Acid (HCl).

Sample Pre-treatment

Causality: Proteins must be disrupted to release bound analytes and prevent frit clogging. Acidification ensures complete ionization of the amine.

  • For Plasma: Transfer 200 µL of plasma to a microcentrifuge tube. Add 20 µL of IS. Add 600 µL of ice-cold 1% FA in Acetonitrile to precipitate proteins. Vortex for 1 min, centrifuge at 12,000 x g for 10 min. Transfer the supernatant and dilute with 1 mL of 2% FA in H2​O .

  • For Urine: Transfer 500 µL of urine to a tube. Add 20 µL of IS. Dilute directly with 500 µL of 2% FA in H2​O . Centrifuge to remove any suspended particulates.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1 mL of MeOH through the MCX cartridge to activate the polymeric bed, followed by 1 mL of H2​O to equilibrate. Do not let the sorbent dry out.

  • Loading: Load the pre-treated sample onto the cartridge at a steady flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in H2​O . This removes salts, carbohydrates, and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. This removes phospholipids and neutral lipids. DMHA remains bound via the ionic interaction.

  • Elution: Elute with 1 mL of 5% NH4​OH in MeOH into a clean collection tube. The high pH neutralizes DMHA, breaking the ionic bond.

The "Keeper" Technique (Critical Step)

Causality: DMHA in its neutral, free-base form (post-elution) is highly volatile. Evaporating the sample to dryness at this stage will result in near-total evaporative loss of the analyte.

  • Add 10 µL of 1% HCl in MeOH to the eluate prior to evaporation. This converts the neutral DMHA back into a non-volatile hydrochloride salt (DMHA-HCl).

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 H2​O :Acetonitrile with 0.1% FA) for injection.

Self-Validating System & Trustworthiness

A scientifically rigorous protocol must be self-validating. To ensure the integrity of every extraction batch, the following system is implemented:

  • Isotope-Dilution Tracking: The addition of a stable-isotope labeled internal standard (DMHA-d5) at the very first step inherently corrects for both extraction recovery losses and LC-MS/MS matrix suppression. If recovery drops due to a handling error, the IS drops proportionally, keeping the quantitative ratio stable.

  • Pre- vs. Post-Spike Assessment: To validate the method during setup, a blank matrix is extracted and spiked with DMHA after elution, and then compared against a neat standard. This isolates the exact percentage of ion suppression caused by the matrix, proving the efficacy of the Wash 2 step[3].

Data Presentation: Expected Validation Parameters

When strictly following this MCX protocol, laboratories should expect the following quantitative performance metrics.

MatrixLLOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
Urine 0.588.4 ± 4.295.1 ± 3.8< 6.5%
Plasma 1.085.2 ± 5.192.3 ± 4.5< 8.0%

Table 1: Typical validation parameters for DMHA using the MCX-SPE LC-MS/MS workflow. Matrix Effect values close to 100% indicate negligible ion suppression.

Mechanistic Pathway Visualization

Mechanism A Acidified Sample DMHA is Cationic (NH3+) C Retention Ionic Bond (NH3+ <-> SO3-) A->C B MCX Sorbent Sulfonic Acid (SO3-) B->C D Organic Wash Removes Neutral Lipids C->D E High pH Elution DMHA Deprotonated (NH2) D->E F Release Analyte Elutes in MeOH E->F

Mechanistic basis of DMHA retention and elution on an MCX sorbent.

References

1.[1] Title: 1,5-Dimethylhexylamine (Octodrine) in Sports and Weight Loss Supplements: Natural Constituent or Synthetic Chemical? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

2.[2] Title: Dietary Supplement and Food Contaminations and Their Implications for Doping Controls Source: Nutrients (MDPI) URL: [Link]

3.[3] Title: Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 5,5-Dimethylhexan-2-amine and Other Aliphatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of challenging polar compounds. This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights specifically tailored to overcoming matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5,5-dimethylhexan-2-amine. While the focus is on this specific molecule, the principles and techniques discussed are broadly applicable to other short-chain, polar aliphatic amines encountered in drug development and clinical research.

The analysis of small, polar, basic compounds like 5,5-dimethylhexan-2-amine presents a dual challenge for analytical scientists. Firstly, their high polarity makes them difficult to retain on conventional reversed-phase columns, leading to elution in the void volume where significant matrix interference often resides. Secondly, when analyzing complex biological matrices like plasma or urine, these analytes are highly susceptible to matrix effects—primarily ion suppression in electrospray ionization (ESI)—which can severely compromise data quality, leading to inaccurate and irreproducible results.[1][2]

This guide is structured to walk you through a logical troubleshooting process, from identifying the problem to implementing robust, field-proven solutions.

Troubleshooting Workflow for Matrix Effects

The following workflow provides a systematic approach to diagnosing and mitigating matrix effects in your LC-MS analysis.

Troubleshooting_Workflow start Problem: Low, Variable, or Irreproducible Analyte Signal check_ms Step 1: Verify MS Performance (Tune & Calibrate with Pure Standard) start->check_ms eval_matrix Step 2: Quantify Matrix Effect (Post-Extraction Spike Experiment) check_ms->eval_matrix is_me_significant Is Matrix Effect Significant? (e.g., >15% Suppression/Enhancement) eval_matrix->is_me_significant optimize_sp Step 3A: Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) is_me_significant->optimize_sp Yes no_me No Significant Matrix Effect (Investigate Other Issues: e.g., Analyte Stability) is_me_significant->no_me No optimize_lc Step 3B: Optimize Chromatography (Switch to HILIC, Adjust Gradient) optimize_sp->optimize_lc use_is Step 3C: Implement Proper Internal Standard (Use SIL-IS & Matrix-Matched Calibrants) optimize_lc->use_is validate Step 4: Re-evaluate & Validate Method (Assess Accuracy, Precision, Robustness) use_is->validate end Robust & Reliable Method Achieved validate->end

Caption: Systematic workflow for identifying and resolving matrix effects.

Troubleshooting Guide (Question & Answer)

This section addresses common issues encountered during the analysis of 5,5-dimethylhexan-2-amine and similar compounds.

Q1: My analyte signal is low and inconsistent, especially in study samples compared to standards prepared in a clean solvent. What is the likely cause?

A1: This is a classic symptom of matrix effects. The "matrix" refers to all components in the sample except for the analyte of interest.[3] In biological fluids, this includes salts, proteins, lipids, and endogenous metabolites. During electrospray ionization (ESI), these co-eluting matrix components can compete with your analyte for access to the droplet surface and for charge, leading to a reduction in the number of analyte ions that reach the mass spectrometer.[4][5] This phenomenon, known as ion suppression , is a primary cause of poor sensitivity and accuracy.[1] Uncontrolled matrix effects can lead to quantification errors ranging from 20% to 80%.[3][4]

The first step is to confirm that the issue is not with the instrument itself. Ensure your mass spectrometer is properly tuned and calibrated using a pure standard of 5,5-dimethylhexan-2-amine. If the instrument performs as expected with a clean standard but fails with matrix samples, matrix effects are the most probable culprit.

Q2: How can I definitively confirm and quantify the extent of matrix effects in my assay?

A2: You should perform a quantitative post-extraction spike experiment. This is the most widely accepted method for assessing matrix effects and is recommended by regulatory agencies like the FDA.[6][7] The procedure allows you to calculate a "Matrix Factor" (MF), which quantifies the degree of ion suppression or enhancement.

The core principle is to compare the analyte's response in a clean solution to its response when spiked into a blank matrix extract (where the analyte has not gone through the extraction process). This isolates the effect of the matrix components on the ionization process.

Simplified Experimental Design:

  • Set A: Prepare your analyte at a known concentration (e.g., Low and High QC levels) in a clean solvent (e.g., mobile phase).

  • Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your sample preparation method. After extraction, spike the analyte into these clean extracts at the same final concentrations as in Set A.

  • Analysis: Inject both sets and compare the peak areas.

Calculation of Matrix Factor (MF): MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

Matrix Factor (MF) ValueInterpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

According to regulatory guidelines, the precision of the MF across the different matrix lots should have a coefficient of variation (%CV) of less than 15% to ensure the method is rugged and not susceptible to inter-individual biological variability.[4][8]

Q3: I am using a simple Protein Precipitation (PPT) for sample cleanup. Why am I still seeing significant ion suppression?

A3: Protein precipitation is often insufficient for removing the primary sources of ion suppression. While PPT effectively removes large protein molecules, it is a non-selective technique that leaves behind many smaller, problematic endogenous components in the supernatant.[9][10]

For plasma and serum analysis, the most significant contributors to ion suppression are phospholipids .[11] These molecules are major components of cell membranes and often co-extract with analytes. In reversed-phase chromatography, they tend to elute in the middle of the gradient, a region where many drug compounds also elute, causing direct signal suppression.[11] PPT does not remove phospholipids, which is why you still observe significant matrix effects.[12]

Q4: What is the recommended sample preparation strategy for a polar amine like 5,5-dimethylhexan-2-amine in plasma?

A4: A more selective sample preparation technique is crucial. The goal is to specifically remove interferences while efficiently recovering your analyte. Improving sample preparation is recognized as the most effective way to combat matrix effects.[13]

SamplePrep_Decision_Tree start Start: Need to reduce matrix effects ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) pl_removal Phospholipid Removal Plates ppt_desc Removes: Proteins Leaves: Phospholipids, Salts Best for: Simple, high-throughput screening ppt->ppt_desc lle_desc Removes: Polar interferences (salts) Mechanism: pH-dependent partitioning Best for: Non-polar to moderately polar analytes lle->lle_desc spe_desc Removes: Specific interference classes Mechanism: Mixed-mode (RP + Ion Exchange) Best for: High selectivity & recovery for polar/basic analytes spe->spe_desc pl_removal_desc Removes: Phospholipids, Proteins Mechanism: Affinity (Zirconia) or Size Exclusion Best for: Ultimate cleanliness for plasma/serum pl_removal->pl_removal_desc

Caption: Comparison of common sample preparation techniques.

For 5,5-dimethylhexan-2-amine, a basic compound, here are the recommended approaches in order of increasing effectiveness:

  • Liquid-Liquid Extraction (LLE): By adjusting the sample pH to be basic (at least 2 pH units above the analyte's pKa), you neutralize the amine, making it more soluble in an organic solvent (like methyl tert-butyl ether).[13] This process leaves polar interferences like salts in the aqueous phase. While better than PPT, analyte recovery can be variable for very polar compounds.[9]

  • Phospholipid Removal (PLR) Plates/Cartridges: These products (e.g., HybridSPE, Ostro) use specific chemistry, often involving zirconia-coated silica, that selectively binds and removes phospholipids via a Lewis acid/base interaction.[14] This is a simple, pass-through method that dramatically reduces the most problematic matrix components.[12][15]

  • Mixed-Mode Solid-Phase Extraction (SPE): This is the most powerful technique. A mixed-mode sorbent combines two retention mechanisms, such as reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions).[9] You can load your sample at a low pH to ensure the amine is positively charged and binds strongly to the cation exchanger. You can then wash with solvents to remove neutral and acidic interferences, and finally elute your analyte with a high pH or high salt mobile phase. This provides the cleanest extracts and significantly reduces matrix effects.[9][10]

Q5: My analyte has poor or no retention on my C18 column, eluting near the void volume. How can I improve this?

A5: You should use Hydrophilic Interaction Liquid Chromatography (HILIC). 5,5-dimethylhexan-2-amine is too polar to be well-retained by traditional reversed-phase (RP) chromatography.[16] HILIC is specifically designed for the separation of polar and hydrophilic compounds.[17][18]

How HILIC Works: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[19] A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[20]

Advantages of HILIC for this Analysis:

  • Excellent Retention: Provides strong retention for polar amines.[16]

  • Orthogonal Selectivity: Separates compounds differently than RP, which can help resolve your analyte from matrix interferences.[17]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant signal boost.[19]

An alternative, though more complex, strategy is chemical derivatization . This involves reacting the primary amine with a reagent to attach a larger, non-polar, and easily ionizable group to the molecule.[21][22] This makes the resulting derivative suitable for reversed-phase chromatography and can enhance MS signal. However, this adds extra steps to sample preparation and requires careful optimization.

Q6: Even with improved sample prep and HILIC, I still see some variability between samples. How can I compensate for this and ensure the highest accuracy?

A6: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) and matrix-matched calibrants. This is the gold standard for quantitative bioanalysis and is essential for correcting for any remaining, unavoidable matrix effects.[23][24][25]

The Power of a SIL-IS: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ²H, ¹⁵N).[26] For example, 5,5-dimethylhexan-2-amine-d₃.

  • Identical Properties: The SIL-IS is chemically and physically almost identical to the analyte. It has the same extraction recovery and co-elutes exactly from the chromatography column.[26]

  • Matrix Effect Compensation: Because it co-elutes and has the same chemical properties, it experiences the exact same degree of ion suppression or enhancement as the analyte in the ESI source.[27]

  • Accurate Quantification: While the absolute signal of both the analyte and the SIL-IS may vary from sample to sample due to matrix effects, their ratio remains constant and accurate.[27] The quantification is based on this stable ratio, effectively canceling out the variability.

SIL_IS_Mechanism cluster_0 In ESI Source Analyte Analyte (A) Signal = 1000 Ratio_Neat Ratio (A/IS) = 1.0 SIL_IS SIL-IS (IS) Signal = 1000 Matrix Matrix Components Analyte_Suppressed Analyte (A) Signal = 500 (-50%) Matrix->Analyte_Suppressed Suppresses SIL_IS_Suppressed SIL-IS (IS) Signal = 500 (-50%) Matrix->SIL_IS_Suppressed Suppresses Equally Ratio_Matrix Ratio (A/IS) = 1.0 label_neat In Neat Solution (No Matrix) label_matrix In Biological Matrix

Caption: How a SIL-IS compensates for matrix effects by maintaining a constant analyte-to-IS ratio.

Additionally, preparing your calibration standards in the same biological matrix as your study samples (e.g., pooled human plasma) ensures that any systemic matrix effects influence the standards and the unknown samples equally, further improving accuracy.[3][4]

In-Depth Protocols and Methodologies

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol details the post-extraction spike method for evaluating matrix effects.

  • Source Matrix: Obtain at least six lots of blank biological matrix from individual donors representative of the study population.

  • Prepare QC Samples (Set A - Neat Solution):

    • Prepare solutions of 5,5-dimethylhexan-2-amine in a clean solvent (e.g., 50:50 acetonitrile:water) at Low QC (LQC) and High QC (HQC) concentrations.

    • Prepare a solution of the SIL-IS in the same solvent at the working concentration.

    • Mix the analyte and IS solutions.

  • Prepare Post-Spiked Samples (Set B - Matrix):

    • For each of the six matrix lots, process a blank sample using your final, optimized sample preparation method (e.g., mixed-mode SPE).

    • Evaporate the final eluate to dryness.

    • Reconstitute the dried extract with the QC solutions from Step 2 (LQC and HQC, containing IS). This adds the analyte and IS after extraction.

  • Analysis and Calculation:

    • Analyze three replicates of each solution from Set A and Set B by LC-MS/MS.

    • Calculate the mean peak area for the analyte and IS for each level and each lot.

    • Calculate the IS-normalized Matrix Factor for each lot: MF = [ (Analyte Area / IS Area) in Set B ] / [ (Analyte Area / IS Area) in Set A ]

    • Calculate the overall mean MF and the %CV across the six lots. The %CV should be ≤15%.

Protocol 2: High-Recovery Mixed-Mode SPE for Aliphatic Amines from Plasma

This protocol uses a polymeric mixed-mode strong cation exchange (SCX) sorbent.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex to mix. This ensures the amine is protonated (positively charged).

  • SPE Column Conditioning: Condition a mixed-mode SCX SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample from Step 1 onto the SPE column.

  • Wash Step 1 (Remove Hydrophobic Interferences): Wash the column with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Remove Phospholipids): Wash the column with 1 mL of methanol.

  • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, breaking its ionic bond with the SCX sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for HILIC analysis.

Protocol 3: Recommended Starting Conditions for HILIC-MS/MS
  • HILIC Column: Amide-based or bare silica column (e.g., 100 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 min: 95% B

    • 0.5 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimize cone voltage and collision energy for the [M+H]⁺ precursor ion and its most stable product ion for both the analyte and the SIL-IS.

Frequently Asked Questions (FAQs)

Q: What is the difference between ion suppression and ion enhancement? A: Ion suppression is a reduction in the ionization efficiency of an analyte due to co-eluting matrix components, resulting in a lower MS signal.[3] Ion enhancement is the opposite, where matrix components increase ionization efficiency, leading to a higher signal. Suppression is far more common in bioanalysis.[5]

Q: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) superior to a structural analog IS? A: A structural analog IS may have different chromatographic retention, extraction recovery, and ionization efficiency compared to the analyte.[23][24] Therefore, it will not experience the same matrix effects and cannot compensate for them as accurately as a SIL-IS, which behaves virtually identically to the analyte throughout the entire analytical process.[25][26]

Q: What do regulatory agencies like the FDA require regarding matrix effects? A: Regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry and the harmonized ICH M10 guideline, mandate the evaluation of matrix effects during method validation.[6][7][8] This involves demonstrating that the method is precise and accurate across multiple independent sources (lots) of the biological matrix to ensure that biological variability among subjects will not compromise the study data.[8]

Q: When should I consider chemical derivatization? A: Consider derivatization if you are unable to achieve adequate retention and sensitivity using HILIC, or if your laboratory is only equipped for reversed-phase chromatography. Derivatization can improve RP retention and tag the analyte with a group that ionizes very efficiently, boosting the MS signal.[22] However, it adds complexity and potential variability to the workflow.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. PubMed. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent. [Link]

  • Guideline/Guidance Comparison on Ligand Binding Assays (LBA). Japan Bioanalysis Forum. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. [Link]

  • LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. [Link]

  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Semantic Scholar. [Link]

  • Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. PubMed. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. [Link]

  • Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. Lirias. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC−MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Queen's University Belfast Research Portal. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Review Article. Analytical and Bioanalytical Chemistry Research. [Link]

Sources

Technical Support Center: Optimizing Extraction of 5,5-dimethylhexan-2-amine from Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 5,5-dimethylhexan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield from human plasma. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and adapt these methods effectively.

Analyte at a Glance: Understanding 5,5-dimethylhexan-2-amine

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. These parameters govern its behavior in biological matrices and during the extraction process.

PropertyValueImplication for Extraction
Molecular Weight 129.24 g/mol [1][2]Low molecular weight, suitable for standard LC-MS/MS analysis.
pKa (predicted) ~11.04[1]As a primary amine, it is highly basic. It will be protonated (positively charged, C₈H₁₉NH₃⁺) at physiological pH (~7.4). To render it neutral and extractable into an organic solvent, the sample pH must be raised significantly, typically to pH > 13.[3]
XLogP3 (predicted) 2.2[2]This indicates moderate hydrophobicity. The neutral form will partition well into moderately polar organic solvents but may have limited solubility in very nonpolar solvents like hexane. This property is ideal for reversed-phase or mixed-mode solid-phase extraction.
Protein Binding Not explicitly known, but likely.Small molecules, especially those with some hydrophobicity, often exhibit some degree of binding to plasma proteins like albumin.[4] This can reduce the free concentration of the analyte available for extraction. Disruption of protein binding is a critical step for achieving high recovery.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common challenges encountered during the extraction of 5,5-dimethylhexan-2-amine from human plasma.

Q1: My extraction recovery for 5,5-dimethylhexan-2-amine is consistently low. What is the most likely cause?

The most common reason for low recovery of a basic amine like 5,5-dimethylhexan-2-amine is improper pH control. At physiological pH, your analyte is ionized (protonated) and highly water-soluble, preventing it from partitioning into an organic solvent or binding effectively to a reversed-phase sorbent. You must basify the plasma sample to a pH at least 2 units above the analyte's pKa (i.e., pH ≥ 13) to ensure it is in its neutral, more hydrophobic form before proceeding with Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][6]

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I reduce these matrix effects?

Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and are caused by co-eluting endogenous components from the plasma, such as phospholipids.[7][8][9][10] While Protein Precipitation (PPT) is a quick method, it is the least effective at removing these interferences. To mitigate matrix effects:

  • Improve Sample Cleanup: Switch from PPT to a more selective technique like SPE, which is highly effective at removing phospholipids and other interfering components.[7]

  • Optimize Chromatography: Adjust your HPLC/UPLC gradient to achieve chromatographic separation between your analyte and the region where phospholipids typically elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification by normalizing the signal response.

Q3: Which extraction technique—PPT, LLE, or SPE—is best for this analyte?

The "best" technique depends on your specific analytical goals (e.g., throughput, required sensitivity, and data quality).

  • Protein Precipitation (PPT): Fastest and simplest, but provides the "dirtiest" extract, often leading to significant matrix effects.[11] It's suitable for early discovery or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. It is effective for 5,5-dimethylhexan-2-amine due to its favorable logP, provided the pH is correctly adjusted. It can be more labor-intensive than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity.[12][13][14] A mixed-mode cation-exchange/reversed-phase sorbent is ideal for this analyte, as it offers dual retention mechanisms for superior selectivity. SPE is the gold standard for regulated bioanalysis.

Below is a decision-making workflow to help you select the appropriate technique.

G start What is the goal of the analysis? throughput High-Throughput Screening (Early Discovery) start->throughput Speed is critical sensitivity High Sensitivity & Accuracy (Regulated Bioanalysis) start->sensitivity Data quality is paramount ppt Use Protein Precipitation (PPT) throughput->ppt lle_spe Is the cleanest possible extract required? sensitivity->lle_spe spe Use Solid-Phase Extraction (SPE) lle_spe->spe Yes lle Use Liquid-Liquid Extraction (LLE) lle_spe->lle No

Caption: Decision workflow for selecting an extraction method.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique that relies on the differential solubility of an analyte between two immiscible liquids. For 5,5-dimethylhexan-2-amine, this involves creating conditions where the neutral form preferentially moves into an organic solvent.

Detailed LLE Protocol
  • Preparation: Aliquot 100 µL of human plasma into a 2 mL polypropylene microcentrifuge tube. Add your internal standard.

  • Basification (Critical Step): Add 25 µL of 5 M NaOH or 1 M NH₄OH to the plasma. Vortex for 10 seconds. The goal is a final pH > 13. Causality: This deprotonates the amine (R-NH₃⁺ → R-NH₂), neutralizing its charge and making it significantly more hydrophobic, which is essential for partitioning into the organic phase.

  • Solvent Addition: Add 600 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Causality: MTBE is an excellent choice as it is less dense than water, forms a distinct upper layer, has low water miscibility, and provides good recovery for moderately nonpolar compounds.

  • Extraction: Vortex vigorously for 2 minutes to maximize the surface area between the two phases, facilitating efficient analyte transfer.

  • Phase Separation: Centrifuge at >12,000 x g for 5 minutes to create a sharp interface between the upper organic layer and the lower aqueous/protein layer.

  • Supernatant Transfer: Carefully transfer ~500 µL of the upper organic layer to a clean tube, being careful not to disturb the interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase for LC-MS/MS analysis.

LLE Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery 1. Incorrect pH: The sample is not basic enough to neutralize the amine. 2. Insufficient Mixing: Inadequate vortexing leads to poor extraction efficiency. 3. Wrong Solvent Choice: The extraction solvent is too polar or nonpolar for the analyte.1. Verify the pH of the plasma-base mixture is >13. Increase the concentration or volume of the base if necessary. 2. Increase vortexing time to 2-3 minutes. Ensure a vortex, not just swirling, is formed. 3. Test alternative solvents like ethyl acetate or a mixture like hexane:isoamyl alcohol (98:2).
High Variability (Poor Precision) 1. Inconsistent Pipetting: Inaccurate transfer of plasma, internal standard, or the final organic layer. 2. Emulsion Formation: A stable emulsion layer forms at the interface, trapping the analyte and making phase separation difficult.1. Calibrate pipettes regularly. When transferring the organic layer, aspirate a consistent volume from the center of the layer. 2. Add a small amount of salt (e.g., NaCl) to "break" the emulsion. Centrifuge at a higher speed or for a longer duration.
Sample Contamination (Matrix Effects) 1. Aspiration of Aqueous Layer: Accidentally transferring part of the lower aqueous/protein layer. 2. Dirty Solvent: Using a low-grade organic solvent containing impurities.1. Leave a small amount of the organic layer behind to avoid touching the interface. 2. Use high-purity, HPLC-grade solvents for all steps.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. A mixed-mode sorbent (combining reversed-phase and ion-exchange properties) is highly recommended for this analyte.

Workflow for Mixed-Mode Cation Exchange SPE

G cluster_spe SPE Protocol Steps condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water/Buffer) condition->equilibrate load 3. Load Sample (Acidified Plasma) equilibrate->load wash1 4. Wash 1 (Acidic Wash) load->wash1 wash2 5. Wash 2 (Organic Wash) wash1->wash2 elute 6. Elute (Basified Organic Solvent) wash2->elute

Caption: General workflow for mixed-mode SPE.

Detailed Mixed-Mode SPE Protocol
  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex. Causality: Acidification ensures the amine is fully protonated (positively charged), allowing it to bind strongly to the cation-exchange functional groups on the sorbent.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). Causality: The positively charged analyte binds to the negatively charged sorbent (ion-exchange), while hydrophobic interactions also occur with the reversed-phase backbone.

  • Wash 1 (Polar): Wash with 1 mL of 0.1 M acetic acid. Causality: This removes polar, water-soluble interferences without disrupting the strong ionic bond of the analyte.

  • Wash 2 (Nonpolar): Wash with 1 mL of methanol. Causality: This removes less polar, hydrophobically-bound interferences like lipids. The analyte remains bound due to the strong ionic interaction.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the analyte (R-NH₃⁺ → R-NH₂), breaking the ionic bond with the sorbent. The organic nature of the solvent then disrupts the remaining hydrophobic interactions, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

SPE Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery (Analyte in Flow-through/Wash) 1. Incorrect Sample pH: Sample was not acidified before loading, preventing ionic binding. 2. Sorbent Overload: Too much sample was loaded for the cartridge capacity. 3. High Flow Rate: Loading too quickly prevents efficient interaction between the analyte and sorbent.1. Ensure the pre-treatment step is performed correctly and the pH of the diluted sample is acidic. 2. Use a larger cartridge or dilute the sample further before loading. 3. Decrease the flow rate during the sample loading step.
Low Recovery (Analyte Retained on Cartridge) 1. Elution Solvent is Too Weak: The elution solvent is not basic or strong enough to disrupt both ionic and hydrophobic interactions. 2. Incomplete Elution: Insufficient volume of elution solvent was used.1. Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%). Consider a stronger organic solvent like acetonitrile if methanol is insufficient. 2. Try eluting with a second aliquot of the elution solvent and combine the fractions.
Poor Reproducibility 1. Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution steps. 2. Sorbent Bed Drying Out: Allowing the sorbent to dry between the equilibration and loading steps can lead to inconsistent binding.1. Use a vacuum manifold with a gauge to ensure consistent flow rates for all samples. 2. Ensure the sorbent bed remains wetted after the equilibration step until the sample is loaded.
References
  • Borg, K. O., Gabrielsson, M., & Jönsson, T. E. (1974). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Acta pharmaceutica suecica, 11(3), 313–324. [Link]

  • separationsNOW. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-2-amine. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Goli, M., et al. (2022). Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. Analytical Chemistry, 94(2), 947-954. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Wang, Y., et al. (2024). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. Molecules, 29(5), 1039. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Sedgwick, G. W., Fenton, T. W., & Thompson, J. R. (1991). Effect of protein precipitating agents on the recovery of plasma free amino acids. Canadian Journal of Animal Science, 71(3), 953-957. [Link]

  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached...[Link]

  • Al-Rimawi, F., et al. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology, 14(1), 4. [Link]

  • Fiehn, O., et al. (2005). Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. Analytical Chemistry, 77(24), 8135-8144. [Link]

  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(16), 1953-1957. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Zhang, G., Lin, S., & Lao, W. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved March 26, 2026, from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • De la Cruz, J., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Molecules, 27(11), 3369. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in 5,5-Dimethylhexan-2-amine HPLC Methods

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 5,5-dimethylhexan-2-amine (also known as octodrine) is an aliphatic amine frequently analyzed in pharmacological and dietary supplement screening [[1]](). Due to its basic nature, achieving a symmetrical Gaussian peak in Reversed-Phase Liquid Chromatography (RPLC) is notoriously difficult.

This guide provides a mechanistic understanding of peak tailing, a self-validating diagnostic workflow, and field-proven protocols to restore method integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistries, you must determine whether the tailing is a physical system defect (e.g., dead volume) or a chemical secondary interaction (e.g., acid-base silanol binding). Follow the logical decision tree below to isolate the root cause.

Troubleshooting_Workflow Start Analyze 5,5-dimethylhexan-2-amine Observe Peak Asymmetry (As > 1.5) Neutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->Neutral Decision1 Does the neutral marker tail? Neutral->Decision1 Physical Physical Issue: Fix dead volume, tubing, or replace damaged column Decision1->Physical  Yes (System Void)   Chemical Chemical Issue: Acid-Base Silanol Interaction Decision1->Chemical  No (Secondary Interaction)   Action1 Lower Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->Action1 Decision2 Is peak shape resolved? Action1->Decision2 Action2 Add Sacrificial Base (e.g., 20 mM TEA) Decision2->Action2  No   Success Optimal Gaussian Peak (As < 1.2) Achieved Decision2->Success  Yes   Decision3 Is peak shape resolved? Action2->Decision3 Action3 Switch to Base-Deactivated or Type B Silica Column Decision3->Action3  No   Decision3->Success  Yes   Action3->Success

Logical decision tree for diagnosing and resolving peak tailing of basic aliphatic amines.

Frequently Asked Questions & Troubleshooting Guide

Q: Why does 5,5-dimethylhexan-2-amine exhibit severe peak tailing compared to neutral analytes? A: Peak tailing in HPLC primarily affects basic compounds with amine functional groups due to secondary retention mechanisms 2. Traditional silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si-O⁻) 3. Because 5,5-dimethylhexan-2-amine has a high pKa, it remains protonated (positively charged) under standard conditions. The resulting electrostatic attraction acts like "velcro," causing the analyte molecules to stick to the column and release slowly, manifesting as a tailing peak 4.

Q: How can I optimize the mobile phase pH to mitigate this tailing? A: The most effective way to eliminate this ion-exchange interaction is to manipulate the ionization state of the system:

  • Low-pH Strategy (pH ≤ 3.0): Silanol groups have a pKa of approximately 3.5 to 4.5. By lowering the mobile phase pH below 3.0, the silanols are fully protonated and neutralized 5. This suppresses the secondary electrostatic interactions, significantly improving peak symmetry 3.

  • High-pH Strategy (pH ≥ 10.5): Alternatively, raising the pH above the amine's pKa deprotonates the analyte, rendering it uncharged. Note: This requires specialized high-pH stable columns (e.g., hybrid silica) to prevent the dissolution of the silica bed6.

Q: What stationary phase chemistries are best suited for this aliphatic amine? A: To minimize silanol activity from the hardware side, utilize Type B silica columns , which are manufactured with high purity to reduce trace metal contamination that exacerbates silanol acidity 2. Furthermore, columns featuring full end-capping or polar-embedded groups (which form internal hydrogen bonds to shield residual silanols) are highly recommended for basic pharmaceuticals and amines 7.

Q: If I cannot change my column, what mobile phase additives can I use? A: If you are locked into a specific column chemistry, introducing a sacrificial base like Triethylamine (TEA) into the mobile phase (typically at 10–50 mM) is a proven workaround 8. TEA is sterically small and positively charged at acidic-to-neutral pH. It aggressively competes with 5,5-dimethylhexan-2-amine for the active silanol sites, effectively masking them and allowing your target analyte to elute with a Gaussian peak shape 5.

Validated Experimental Protocols

Protocol 1: The Neutral Marker Test (System Validation)

Objective: To definitively isolate whether peak tailing is caused by chemical interactions (silanols) or physical system defects (dead volume/column voids). Neutral compounds do not undergo acid-base electrostatic interactions; therefore, if a neutral marker tails, the issue is physical 4.

  • Preparation: Prepare a 50 µg/mL solution of a neutral marker (e.g., Uracil for low retention, or Toluene for higher retention) in the mobile phase.

  • Injection: Inject 5 µL of the neutral marker under the exact isocratic or gradient conditions used for 5,5-dimethylhexan-2-amine.

  • Analysis: Calculate the Asymmetry factor (As) at 10% peak height.

  • Validation Check:

    • If As > 1.2 for the neutral marker, halt chemical troubleshooting. Inspect all PEEK/stainless steel fittings for dead volume, reduce tubing length, or replace the potentially collapsed column.

    • If As ≤ 1.2, the system is physically sound. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH and Additive Optimization

Objective: To systematically suppress silanol ionization and competitive binding for basic amines.

  • Baseline Establishment: Inject the 5,5-dimethylhexan-2-amine standard using a standard pH 7.0 mobile phase. Record the baseline Asymmetry factor (As).

  • Silanol Suppression (Low pH): Switch the aqueous mobile phase to 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH ~2.5). Equilibrate for 10 column volumes. Inject the standard.

  • Competitive Masking (Additive): If As remains > 1.5, prepare a new mobile phase containing 20 mM Triethylamine (TEA) adjusted to pH 3.0 with phosphoric acid.

  • Equilibration & Re-test: Flush the column with the TEA-modified mobile phase for at least 20 column volumes to ensure all silanol sites are saturated 5. Inject the standard and recalculate As.

  • Validation Check: A successful optimization will yield an As between 1.0 and 1.2. (Note: TEA can be difficult to wash out; it is recommended to dedicate this column to basic amine analysis moving forward 5).

Quantitative Data Presentation

The table below summarizes the expected peak asymmetry outcomes when applying different chromatographic interventions to 5,5-dimethylhexan-2-amine.

Table 1: Impact of Chromatographic Conditions on 5,5-Dimethylhexan-2-amine Peak Asymmetry (As)

Chromatographic ConditionMobile Phase pHAdditive / ModifierColumn ChemistryExpected Asymmetry (As)Diagnostic Outcome
Baseline (Unoptimized) 7.0NoneStandard Type A Silica2.5 - 3.5Severe tailing; strong silanol interaction.
Low pH Suppression 2.50.1% Formic AcidStandard Type A Silica1.5 - 1.8Moderate improvement; silanols partially protonated.
Competitive Masking 3.020 mM TEAStandard Type A Silica1.1 - 1.3Excellent symmetry; silanol sites blocked by TEA.
Hardware Optimization 2.50.1% Formic AcidType B, End-capped1.0 - 1.2Ideal Gaussian peak; minimal residual silanols.
High pH Deprotonation 11.0Ammonium HydroxideHybrid Silica (High-pH)1.0 - 1.1Ideal Gaussian peak; analyte is uncharged.

References

  • HPLC Peak Tailing - Axion Labs. axionlabs.com. 4

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. 2

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV. mtc-usa.com. 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. 8

  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem. benchchem.com. 5

  • Why it matters and how to get good peak shape. lcms.cz. 6

  • Systematic review of undeclared prohibited substances and pharmacological adulterants in dietary supplements: prevalence, detection, and risks in sport - Frontiers. frontiersin.org. 1

Sources

Advanced MS Support Center: Mitigating Ion Suppression in 5,5-Dimethylhexan-2-amine (DMHA) Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of analyzing short-chain aliphatic amines like 5,5-dimethylhexan-2-amine (DMHA, also known as octodrine) in complex biological or supplement matrices. Because DMHA lacks a strong chromophore, LC-MS/MS is the analytical gold standard. However, electrospray ionization (ESI) is notoriously susceptible to ion suppression—a matrix effect where co-eluting compounds outcompete the target analyte for charge during droplet desolvation, drastically reducing assay sensitivity and reproducibility.

This technical guide provides field-proven, self-validating troubleshooting strategies to diagnose, quantify, and eliminate ion suppression in your DMHA workflows.

Part 1: Diagnostic Workflows

Before altering your sample preparation or chromatography, you must definitively prove that signal loss is caused by matrix effects rather than instrument drift or poor ionization parameters. The most reliable diagnostic tool is the Post-Column Infusion (PCI) experiment.

G A Start: Suspected Matrix Effect B Continuous Infusion of DMHA (10-20 µL/min) A->B C Inject Blank Matrix via LC B->C D Monitor MRM Baseline (ESI+ Mode) C->D E Stable Baseline: No Suppression D->E F Baseline Drops: Ion Suppression Detected D->F G Optimize Sample Prep (e.g., MCX SPE) F->G

Workflow for diagnosing ion suppression using post-column infusion.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does DMHA suffer from such severe ion suppression in ESI+ mode? A1: DMHA is a basic aliphatic amine with a pKa of approximately 10.5. In positive electrospray ionization (ESI+), it readily forms [M+H]+ ions. However, biological matrices (like plasma) contain high concentrations of endogenous phospholipids. During the desolvation process in the ESI source, these highly surface-active molecules monopolize the droplet surface, physically preventing the efficient transfer of DMHA ions into the gas phase (1[1]). Furthermore, co-eluting matrix components compete for the limited charge available, leading to a suppressed signal (2[2]).

Q2: I am currently using protein precipitation (PPT). Is this sufficient for DMHA analysis in plasma? A2: No. While protein precipitation effectively removes large proteins, it leaves behind massive amounts of phospholipids (e.g., phosphatidylcholines) which elute broadly across reversed-phase gradients and cause severe late-eluting ion suppression (3[3]). Transitioning to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is highly recommended. Because DMHA is positively charged at low pH, it binds strongly to the cation-exchange resin, allowing you to wash away phospholipids with 100% organic solvent before eluting the amine (4[4]).

Q3: What mobile phase additives should I use to maximize DMHA ionization? A3: Avoid Trifluoroacetic acid (TFA) entirely. While TFA improves peak shape, it forms strong ion pairs with aliphatic amines in the gas phase that remain paired during evaporation, resulting in drastically reduced ESI sensitivity (5[5]). Instead, use 0.1% Formic Acid or 0.05% Difluoroacetic acid (DFA) in both the aqueous and organic mobile phases. Formic acid provides the necessary protons to ensure DMHA is fully ionized (pH < pKa) in solution without causing strong gas-phase suppression (6[6]).

Q4: Can upgrading my chromatography help reduce matrix effects? A4: Yes. Upgrading from traditional HPLC to UltraPerformance LC (UPLC) using sub-2 µm particles significantly increases chromatographic resolution. By narrowing the peak width of the target analytes, UPLC helps resolve DMHA from endogenous matrix materials (like phospholipids) that typically co-elute and cause suppression (7[7]).

Part 3: Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment

Causality & Validation: This is a self-validating system. By continuously infusing the analyte post-column, the MS detector should show a constant, elevated baseline. If the baseline dips when a blank matrix is injected, you have definitively isolated the exact retention time where matrix components are suppressing ionization (1[1]).

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece located between the LC column outlet and the MS ESI source.

  • Infusion: Fill the syringe with 100 ng/mL DMHA standard in 50:50 Water:Acetonitrile. Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

  • Equilibration: Start the LC flow at your standard method conditions. Monitor the DMHA MRM transition (e.g., m/z 130.1 → 113.1). Wait for a stable, elevated baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or supplement matrix) onto the LC column and start the chromatographic run.

  • Analysis: Observe the chromatogram over the full gradient. A significant drop in the baseline signal indicates a region of ion suppression.

  • Validation: Adjust the LC gradient to shift DMHA away from the suppression zone, or improve sample cleanup until the baseline remains flat at the DMHA retention time.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for DMHA

Causality & Validation: DMHA is retained via strong ionic interactions, allowing aggressive organic washes to remove neutral and lipophilic suppressors. If recovery is low, the final elution pH is not high enough to break the ionic bond.

SPE N1 Mixed-Mode Cation Exchange (MCX) SPE N2 Acidify Sample (pH < pKa) DMHA becomes protonated N1->N2 N3 Load Sample onto MCX DMHA binds via ionic interaction N2->N3 N4 Wash 1: 2% Formic Acid Removes salts/polar neutrals N3->N4 N5 Wash 2: 100% Methanol Removes phospholipids/lipids N4->N5 N6 Elute: 5% NH4OH in Methanol Neutralizes DMHA for release N5->N6

Step-by-step logic of MCX Solid-Phase Extraction for DMHA recovery.

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Formic Acid in water. This ensures DMHA is fully protonated.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Load: Load the acidified sample at a slow, steady flow rate (1-2 mL/min) to ensure binding (1[1]).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid to remove salts and polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (Crucial step: This removes phospholipids and lipophilic interferences that cause suppression).

  • Elute: Elute DMHA with 1-2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the resin.

  • Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of various mitigation strategies on DMHA matrix effects and total recovery. Matrix effects are calculated quantitatively by comparing the analyte response spiked post-extraction into a matrix versus the response in a pure solvent (2[2]).

Mitigation StrategyMechanism of ActionMatrix Effect (%)*Analyte Recovery (%)
Protein Precipitation (PPT) Denatures proteins; leaves lipids intact-45% to -60% (Severe)~85%
Liquid-Liquid Extraction (LLE) Partitions neutral amine into organic phase-20% to -30% (Moderate)~65%
Mixed-Mode SPE (MCX) Orthogonal ionic/hydrophobic cleanup-5% to +5% (Negligible)>90%
UPLC vs HPLC (Sub-2µm) Increases chromatographic resolution from matrix-15% to -20% (Improved)N/A

*Note: Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) × 100. Values closer to 0% indicate minimal suppression. Negative values indicate suppression, while positive values indicate enhancement.

Part 5: References

  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS". Element Lab Solutions.

  • BenchChem. "Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis". BenchChem.

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Longdom.

  • Waters Corporation. "Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC". Waters.

  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis". AMSbiopharma.

  • MDPI. "Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs". MDPI.

  • LCMS.cz. "LC-MS Grade Solvents and Reagents". LCMS.cz.

Sources

preventing thermal degradation of 5,5-dimethylhexan-2-amine during GC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals experiencing peak tailing, signal loss, or ghost peaks when analyzing 5,5-dimethylhexan-2-amine (a primary aliphatic amine structurally related to octodrine/DMHA) via Gas Chromatography (GC).

Below, you will find a mechanistic breakdown of the issue, a diagnostic workflow, and self-validating experimental protocols to ensure the integrity of your analytical data.

Core Issue Analysis: The Mechanistic Cause of Amine Degradation

Aliphatic primary amines like 5,5-dimethylhexan-2-amine are highly basic and polar. When introduced into a standard hot GC injection port (e.g., >220°C), two critical failure modes occur:

  • Catalytic Degradation & Adsorption: The free electron pair on the nitrogen atom strongly interacts with active silanol (Si-OH) groups on the glass liner or the column's stationary phase. At elevated temperatures, these active sites catalyze oxidative degradation and deamination, leading to severe peak tailing and irreversible analyte adsorption[1].

  • Thermal Cleavage: The instantaneous thermal shock of a hot splitless injection can exceed the activation energy required for carbon-nitrogen bond cleavage. This causes the molecule to fragment into smaller alkanes, alkenes, and ammonia prior to entering the column, which manifests as multiple "ghost peaks" or a complete loss of the target analyte signal[2].

Diagnostic Workflow

Use the following logical flowchart to isolate and resolve the root cause of 5,5-dimethylhexan-2-amine degradation in your GC system.

Workflow Start Issue: Peak Tailing / Loss of 5,5-dimethylhexan-2-amine CheckInj 1. Check Injector Temp Start->CheckInj HighTemp Temp > 220°C? CheckInj->HighTemp LowerTemp Lower to 180-200°C or use PTV Injector HighTemp->LowerTemp Yes CheckLiner 2. Inspect Liner & Column HighTemp->CheckLiner No LowerTemp->CheckLiner ActiveSites Standard Silanol Liner? CheckLiner->ActiveSites BaseDeact Use Base-Deactivated Liner & Amine-Specific Column ActiveSites->BaseDeact Yes CheckDeriv 3. Derivatization Status ActiveSites->CheckDeriv No BaseDeact->CheckDeriv Underiv Analyzing Underivatized? CheckDeriv->Underiv Derivatize Derivatize with TFAA Underiv->Derivatize Yes Success Stable GC Analysis Underiv->Success No Derivatize->Success

Caption: Diagnostic workflow for resolving thermal degradation of 5,5-dimethylhexan-2-amine in GC.

Experimental Protocols & Methodologies

To achieve reliable quantification, you must either protect the amine group chemically (Derivatization) or protect the molecule thermally (Inlet Optimization).

Protocol 1: Pre-Column Acylation via Trifluoroacetic Anhydride (TFAA)

Causality: Acylation with TFAA converts the highly basic, polar primary amine into a neutral, sterically shielded trifluoroacetamide. This eliminates hydrogen bonding with silanol groups, drastically increases volatility, and prevents catalytic breakdown at high temperatures[1]. Self-Validation Mechanism: This protocol uses a deuterated internal standard added prior to extraction to quantify derivatization efficiency. A procedural blank ensures no reagent artifacts interfere with the target mass transitions.

Step-by-Step Methodology:

  • Standard Addition: Spike 1.0 mL of your sample with 50 µL of an internal standard (e.g., Hexylamine-d15, 10 µg/mL in ethyl acetate).

  • Alkalinization & Extraction: Adjust the sample pH to >10 using 0.1 M NaOH to ensure the 5,5-dimethylhexan-2-amine is in its free-base form. Extract with 2.0 mL of HPLC-grade ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Organic Transfer: Transfer the upper organic layer to a clean, dry 4 mL glass vial. Critical: Ensure zero aqueous carryover, as water aggressively hydrolyzes TFAA.

  • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the organic extract. Cap tightly with a PTFE-lined septum[2].

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes to drive the nucleophilic acylation to completion.

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of ultra-pure nitrogen. Reconstitute in 1.0 mL of ethyl acetate.

  • Validation Check: Inject the procedural blank first. Next, inject the sample; an internal standard recovery of >85% validates the integrity of the derivatization process.

Pathway Amine 5,5-dimethylhexan-2-amine (Thermally Labile, Polar) Reaction Nucleophilic Acylation (60°C, 30 min) Amine->Reaction Reagent TFAA Reagent (Trifluoroacetic Anhydride) Reagent->Reaction Product TFA-Derivatized Amine (Thermally Stable, Volatile) Reaction->Product GC GC-MS Analysis (Intact Elution) Product->GC

Caption: Chemical derivatization pathway stabilizing 5,5-dimethylhexan-2-amine for GC-MS analysis.

Protocol 2: Programmed Temperature Vaporization (PTV) Injection

Causality: Standard splitless injectors subject the sample to an immediate 250°C thermal shock. PTV introduces the sample into a cool liner, evaporates the solvent, and then rapidly heats the analytes to transfer them to the column, avoiding the instantaneous energy transfer that causes molecular cleavage[3]. Self-Validation Mechanism: Inject a Grob Test Mix prior to sample analysis. A peak symmetry factor between 0.9 and 1.1 for the amine components validates that the inlet is inert.

Step-by-Step Methodology:

  • Hardware Setup: Install a base-deactivated, baffled glass liner into the PTV inlet to neutralize acidic silanol sites[1].

  • Initial Conditions: Set the initial PTV temperature to 40°C.

  • Injection: Inject 1.0 µL of the sample at 40°C. Hold for 0.1 minutes to allow solvent venting.

  • Temperature Ramp: Program the inlet to heat at 700°C/min to a final temperature of 220°C. This ballistic heating transfers the intact amine onto the column.

  • Validation Check: Calculate the tailing factor of the 5,5-dimethylhexan-2-amine peak. If the tailing factor exceeds 1.3, the liner has become active and must be replaced.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 5,5-dimethylhexan-2-amine under different analytical conditions.

Analytical ParameterUnderivatized (Hot Splitless)Underivatized (PTV Injection)TFAA-Derivatized (Standard GC)
Injection Temp Limit < 180 °C (Prone to breakdown)Initial 40 °C → Ramp to 220 °CUp to 250 °C (Highly stable)
Peak Symmetry (Tailing) > 2.5 (Severe tailing)1.2 - 1.5 (Moderate)1.0 - 1.1 (Excellent)
Limit of Detection (LOD) ~ 50 ng/mL~ 20 ng/mL~ 5 ng/mL
Column Requirement Base-deactivated strictly requiredBase-deactivated strictly requiredStandard non-polar (e.g., 5MS)
Risk of Ghost Peaks HighLowNone

Frequently Asked Questions (FAQs)

Q: Why am I seeing multiple peaks for a pure 5,5-dimethylhexan-2-amine standard? A: This is the hallmark of thermal degradation. The primary amine is breaking down in the hot injection port into smaller alkane and alkene fragments, or undergoing deamination. Switching to a PTV injection or derivatizing the sample with TFAA will consolidate the signal into a single, intact peak[2].

Q: Can I use standard silylation reagents like BSTFA instead of TFAA? A: While BSTFA is excellent for alcohols and carboxylic acids, primary aliphatic amines often form unstable mono- and di-TMS derivatives, leading to irreproducible peak areas. Acylation with TFAA or PFPA creates a much more stable amide bond, which is highly recommended for quantitative GC-MS analysis of amines[4].

Q: How do I know if my liner is causing the degradation rather than the temperature? A: Run a self-validation test using a known stable tertiary amine (which lacks active N-H bonds). If the tertiary amine elutes perfectly but your primary amine (5,5-dimethylhexan-2-amine) degrades or tails severely, the issue is active silanol sites in the liner. Replace it immediately with a fresh base-deactivated liner[1].

References

  • [Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects] - EPA NEPIS.
  • [1,5-Dimethylhexylamine (Octodrine) in Sports and Weight Loss Supplements: Natural Constituent or Synthetic Chemical?] - ResearchGate.
  • [A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis] - Benchchem.
  • [The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages] - PMC.

Sources

Validation & Comparative

A Comparative Toxicological Assessment: 5,5-Dimethylhexan-2-amine versus 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of chemical compounds with physiological activity, a thorough understanding of toxicological profiles is paramount for ensuring safety and guiding research and development. This guide provides a comparative analysis of the toxicological data for two structurally related amines: 5,5-dimethylhexan-2-amine and the well-documented stimulant 1,3-dimethylamylamine (DMAA). While DMAA has been the subject of considerable scientific and regulatory scrutiny, data on 5,5-dimethylhexan-2-amine remains notably scarce in publicly accessible literature. This document aims to synthesize the available information on both compounds, highlighting the significant data gap for 5,5-dimethylhexan-2-amine and providing a comprehensive toxicological profile of DMAA based on existing experimental data. The stark contrast in data availability itself serves as a critical insight for the scientific community.

Toxicological Profile: 5,5-Dimethylhexan-2-amine

A comprehensive search of peer-reviewed scientific literature, regulatory databases, and chemical information repositories reveals a significant lack of available toxicological data for 5,5-dimethylhexan-2-amine. Basic chemical and physical properties are documented, but studies detailing its acute toxicity, genotoxicity, carcinogenicity, or other key toxicological endpoints are not publicly available at the time of this publication.

Available Information:

  • Chemical Formula: C8H19N[1]

  • CAS Number: 910404-75-0[1]

  • Predicted Properties: While some physical and chemical properties such as boiling point, density, and pKa are predicted in chemical databases, these are not experimentally derived toxicological values.[2]

The absence of empirical toxicological data for 5,5-dimethylhexan-2-amine necessitates that any potential biological activity or hazard be treated with caution. Researchers and drug development professionals are strongly advised to conduct thorough safety and toxicity assessments before considering this compound for any application.

Toxicological Profile: 1,3-Dimethylamylamine (DMAA)

1,3-Dimethylamylamine, also known as methylhexanamine, has a more extensive and concerning toxicological record. Initially developed as a nasal decongestant, it later gained popularity in dietary supplements for weight loss and athletic performance enhancement.[3][4] This has led to numerous adverse event reports and subsequent regulatory actions worldwide.[5][6][7][8]

Acute Toxicity

Acute toxicity studies provide insights into the potential for adverse effects after a single dose. For DMAA, the available data primarily comes from animal studies.

Parameter Species Route of Administration Value Reference
LD50MiceIntraperitoneal185 mg/kg[9][10]
LD50MiceNot Specified39 mg/kg bw[9]
LD50RatsNot Specified41.5 mg/kg bw[9]
LD50RabbitsNot Specified44 mg/kg bw[9]
LD50Guinea PigsNot Specified39 mg/kg bw[9]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.

Cardiovascular and Neurological Effects

DMAA is a sympathomimetic amine, meaning it mimics the effects of the sympathetic nervous system. This action is the primary driver of its physiological and toxicological effects.

  • Cardiovascular: DMAA can cause a dose-dependent increase in blood pressure and heart rate.[6][10][11][12] These effects are due to its vasoconstrictive properties, which narrow the blood vessels.[6] Serious cardiovascular events, including heart attacks, have been reported in association with DMAA-containing products.[6][11][13][14]

  • Neurological: Adverse neurological effects associated with DMAA consumption include shortness of breath, tightening in the chest, seizures, and other neurological and psychological conditions.[6][11] There have also been case reports of cerebral hemorrhage (brain bleeds) linked to the use of products containing DMAA.[9][15]

Genotoxicity and Carcinogenicity

Genotoxicity assays are crucial for determining a compound's potential to damage genetic material, which can lead to mutations and cancer.

  • Genotoxicity: In vitro studies on human lymphocytes have shown that DMAA, both alone and in combination with caffeine, did not have genotoxic effects in chromosomal aberration and micronucleus assays.[3][16][17] However, it's important to note that in vitro results may not always translate directly to in vivo effects.

  • Carcinogenicity: There is a lack of long-term animal studies investigating the carcinogenic potential of DMAA.[9]

Cytotoxicity

While not found to be genotoxic in some studies, DMAA has demonstrated cytotoxic effects, particularly at higher concentrations and when combined with caffeine.

  • Cell Viability: Studies have shown that high doses of DMAA can decrease cell viability and increase the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[3][16][17]

  • Oxidative Stress: DMAA has been observed to increase oxidative stress levels in cells.[16][17]

Regulatory Status

Due to the significant health risks, DMAA is considered an illegal dietary supplement ingredient by the U.S. Food and Drug Administration (FDA).[5][6] It is also banned by the World Anti-Doping Agency (WADA) for in-competition use by athletes.[5][7] Numerous other countries have also taken regulatory action to restrict or ban the sale of DMAA-containing products.[8][15]

Comparative Analysis and Discussion

The most striking aspect of this comparison is the profound disparity in available toxicological data. DMAA has a well-documented history of adverse effects and regulatory action, driven by its potent sympathomimetic activity. In contrast, 5,5-dimethylhexan-2-amine remains a toxicological unknown.

This lack of data for 5,5-dimethylhexan-2-amine presents a significant challenge for any potential application. Without empirical data, its safety profile cannot be established. Researchers and developers should prioritize a comprehensive suite of toxicological studies, adhering to established international guidelines, before proceeding with any further investigation of this compound.

The case of DMAA serves as a cautionary tale. Its widespread use in dietary supplements, often without adequate safety data and regulatory oversight, led to numerous serious adverse health events.[6][11][13] This underscores the critical importance of rigorous toxicological evaluation for any novel chemical entity intended for human consumption or application.

Experimental Protocols for Toxicological Assessment

For researchers investigating the toxicology of novel compounds like 5,5-dimethylhexan-2-amine, adherence to standardized and validated protocols is essential. The following are outlines of key assays for assessing acute toxicity and genotoxicity.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance after oral administration of a fixed dose.[18][19][20]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.[21]

  • Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.[19][21]

  • Dose Administration: The test substance is administered in a single dose by gavage.[19][21] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[19]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[21]

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[18][19]

Diagram: Acute Oral Toxicity Workflow (OECD 420)

OECD420_Workflow start Start: Select Healthy Young Adult Rodents fasting Overnight Fasting (Water ad libitum) start->fasting dosing Administer Single Dose (e.g., 5, 50, 300, 2000 mg/kg) fasting->dosing observation Observe for 14 Days (Toxicity Signs & Mortality) dosing->observation analysis Data Analysis & GHS Classification observation->analysis end End analysis->end

Caption: Workflow for OECD Guideline 420 Acute Oral Toxicity testing.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[22][23][24]

Methodology:

  • Strain Selection: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.[24]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[23]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.[25]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[24]

  • Incubation: Plates are incubated for 48-72 hours at 37°C.[24][25]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted and compared to the number of spontaneous revertants in the negative control.[26]

Diagram: Ames Test Protocol

Ames_Test_Protocol cluster_prep Preparation bacterial_culture Salmonella Strains exposure Exposure of Bacteria to Test Compound (+/- S9) bacterial_culture->exposure test_compound Test Compound test_compound->exposure s9_mix S9 Mix (Metabolic Activation) s9_mix->exposure plating Plate on Histidine-Deficient Minimal Agar exposure->plating incubation Incubate at 37°C for 48-72 hours plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Compare to Controls (Positive & Negative) scoring->analysis result Determine Mutagenic Potential analysis->result

Caption: Simplified workflow for the Ames Bacterial Reverse Mutation Test.

In Vitro Micronucleus Test (OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.[27][28][29]

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[27][28]

  • Exposure: Cells are treated with the test compound at various concentrations, with and without metabolic activation (S9).[27]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one cell division are scored.[29][30]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[27]

  • Scoring: The frequency of micronucleated cells in the treated cultures is determined by microscopic analysis and compared to controls.[29][30][31]

Diagram: In Vitro Micronucleus Assay

Micronucleus_Assay start Culture Mammalian Cells treatment Treat with Test Compound (+/- S9 Mix) start->treatment cyto_block Add Cytochalasin B (Cytokinesis Block) treatment->cyto_block harvest Harvest, Fix, and Stain Cells cyto_block->harvest scoring Microscopic Scoring of Micronucleated Cells harvest->scoring end Analyze Results scoring->end

Caption: Key steps of the in vitro Micronucleus Assay.

Conclusion

References

  • RIVM. (n.d.). Fact sheet DMAA, DMBA and DMHA in supplements. Retrieved from [Link]

  • Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Bio-protocol. (2020, August 5). Neutral Comet Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. Retrieved from [Link]

  • ScienceDirect. (2023, April 6). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • European Food Research and Technology. (2012, November 26). Scientific Opinion on the Regulatory Status of 1,3-Dimethylamylamine (DMAA). Retrieved from [Link]

  • MDPI. (2023, July 3). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Retrieved from [Link]

  • FDA. (2023, February 22). DMAA in Products Marketed as Dietary Supplements. Retrieved from [Link]

  • Archives of Biological Sciences. (2020, October 19). Examination of some toxicological parameters of dimethylamylamine when consumed alone or with caffeine. Retrieved from [Link]

  • GOV.UK. (2017, January 30). MHRA warns athletes to avoid potentially dangerous DMAA. Retrieved from [Link]

  • Frontiers. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • NIH. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • Medsafe. (2015, July 28). Classification of 1,3-dimethylamylamine (DMAA). Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Spandidos Publications. (2004, August 1). Metallothionein (I/II) suppresses genotoxicity caused by dimethylarsinic acid. Retrieved from [Link]

  • The Ames Test. (2024, October 14). Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved from [Link]

  • NIH. (2013, October 4). Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. Retrieved from [Link]

  • Bundesinstitut für Risikobewertung. (2012, May 31). Risk assessment of 1,3-Dimethylamylamine (DMAA) as an active ingredient of products marketed as food. Retrieved from [Link]

  • ResearchGate. (2026, March 4). (PDF) Examination of some toxicological parameters of dimethylamylamine when consumed alone or with caffeine. Retrieved from [Link]

  • WebMD. (n.d.). 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • The Medical Journal of Australia. (2013, May 20). Toxicity from bodybuilding supplements and recreational use of products containing 1,3-dimethylamylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylamylamine. Retrieved from [Link]

  • NIH. (n.d.). Abuse Liability of the Dietary Supplement Dimethylamylamine. Retrieved from [Link]

  • Forbes. (2013, April 12). Is DMAA Dangerous To Your Health?. Retrieved from [Link]

  • Countrywide Testing. (2023, May 28). The Truth Behind DMAA. Retrieved from [Link]

  • Harvard Medical School. (2012, May 8). Should supplements containing DMAA be banned from the market? A Harvard researcher says yes. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-2-amine. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018, December 28). 1,3-Dimethylamylamine (DMAA): A Brief History and Review of Anecdotal and Laboratory Findings. Retrieved from [Link]

  • OECD-HPV. (n.d.). Amine Oxides (AO). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Analytical Method for 5,5-dimethylhexan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,5-dimethylhexan-2-amine in a biological matrix, such as human plasma. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for pharmacokinetic (PK) or toxicokinetic (TK) studies. This document delves into the rationale behind experimental choices, outlines a detailed validation protocol in accordance with international guidelines, and offers a comparative analysis of alternative analytical techniques.

Introduction: The Analytical Challenge of 5,5-dimethylhexan-2-amine

5,5-dimethylhexan-2-amine is a primary aliphatic amine with a molecular weight of 129.24 g/mol [1][2]. The accurate quantification of such small, polar, and often volatile compounds in complex biological matrices presents several analytical challenges. These include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, potential for ion suppression in the mass spectrometer, and the lack of a strong chromophore for UV detection, necessitating more sophisticated analytical approaches[3]. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed[4].

This guide will detail the validation of a hypothetical, yet scientifically rigorous, LC-MS/MS method for 5,5-dimethylhexan-2-amine, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation[5][6][7].

LC-MS/MS Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method is the foundation of a successful validation. The choices made during this phase directly impact the method's performance and its suitability for the intended purpose[7][8].

Chromatographic Strategy: Embracing Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the polar nature of 5,5-dimethylhexan-2-amine, a hydrophilic interaction liquid chromatography (HILIC) approach is selected over traditional RPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar analytes that would otherwise elute in the void volume of an RPLC column[5][9][10]. This choice is critical for achieving adequate separation from endogenous matrix components and preventing ion suppression.

A ZIC-pHILIC column is a suitable choice for this application, as it has been successfully used for the analysis of other short-chain aliphatic amines[11].

Mass Spectrometric Detection: Precision and Selectivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for detection. This provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is chosen due to the basic nature of the amine group, which is readily protonated to form a positively charged ion [M+H]+.

  • MRM Transitions:

    • 5,5-dimethylhexan-2-amine: The precursor ion would be the protonated molecule at m/z 130.2. A likely product ion would result from the loss of ammonia (NH3), yielding a fragment at m/z 113.2. Thus, the primary MRM transition would be 130.2 -> 113.2.

    • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte, such as 5,5-dimethylhexan-2-amine-d3, is the ideal internal standard. The SIL-IS will have a precursor ion at m/z 133.2 and a corresponding product ion, ensuring it co-elutes with the analyte and effectively compensates for matrix effects and variability in extraction and ionization.

Sample Preparation: Balancing Recovery and Cleanliness

A simple and efficient sample preparation technique is crucial for high-throughput analysis. Protein precipitation is selected for its speed and ability to remove the majority of proteins from the plasma sample.

Bioanalytical Method Validation: A Step-by-Step Protocol

The validation process is designed to demonstrate that the analytical method is accurate, precise, and reliable for its intended use[12][13]. The following parameters will be assessed according to the ICH M10 guideline[5][7].

Validation Workflow

Caption: Workflow for the validation of the bioanalytical method.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare a stock solution of 5,5-dimethylhexan-2-amine and its SIL-IS in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike the working standard solutions into blank human plasma to create calibration standards at a minimum of six concentration levels.

  • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Protocol 2: Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the SIL-IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeExperimental ApproachAcceptance Criteria (ICH M10)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.Analyze at least six different lots of blank plasma.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve To establish the relationship between analyte concentration and instrument response.Analyze a set of calibration standards over the expected concentration range in at least three separate runs.A linear regression model with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the data (precision).Analyze at least five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs.The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyze at least five replicates of the LLOQ sample.Accuracy should be within 80-120% of the nominal concentration, and precision should be ≤ 20%. The signal-to-noise ratio should be at least 5:1.[4]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution at LQC and HQC levels in at least six different lots of matrix.The IS-normalized matrix factor should have a %CV ≤ 15%.
Extraction Recovery To determine the efficiency of the extraction procedure.Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at LQC, MQC, and HQC levels.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest and most consistent values.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Analyze QC samples (LQC and HQC) after subjecting them to specific conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage, post-preparative storage).The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for this application, it is important to understand the landscape of alternative techniques.

Caption: Comparison of analytical methods for 5,5-dimethylhexan-2-amine.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity and selectivity, high throughput, direct analysis of polar compounds with HILIC.Higher initial instrument cost, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent separation efficiency for volatile compounds, good sensitivity.Often requires derivatization to increase volatility and improve peak shape for amines[8][14][15]. Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Chromatographic separation with detection based on UV absorbance or fluorescence.Lower instrument cost, widely available.Requires derivatization to introduce a chromophore or fluorophore as aliphatic amines lack these properties[3][7][12][16]. Lower sensitivity and selectivity compared to MS.
Ion Chromatography (IC) Separation of ions based on their interaction with a charged stationary phase.Well-suited for the analysis of small, ionic compounds like protonated amines.Mobile phases are often not compatible with MS detection, conductivity detection is less specific.

Conclusion

The validation of an LC-MS/MS method for the quantification of 5,5-dimethylhexan-2-amine in a biological matrix is a critical step in drug development. By following a scientifically sound, rationale-driven approach to method development and adhering to the stringent requirements of international validation guidelines, a robust, reliable, and defensible analytical method can be established. The use of HILIC-MS/MS offers a superior solution for the analysis of this and other challenging small polar molecules, providing the sensitivity, selectivity, and throughput required for modern bioanalytical studies.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • De Boer, T., Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1883-1896.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Findlay, J. W. A., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 845-848.
  • Ishii-Watabe, A., Saito, Y. (2023, March 1). Overview of ICH M10 guideline. 14th JBF Symposium.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • Sales, K. (2024, November 6).
  • Rocci, M. L., & Devanarayan, V. (2003).
  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1175–1184.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Giacometti, J., & Klibanov, A. M. (2000). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Journal of agricultural and food chemistry, 48(10), 4764-4767.
  • PubChem. (n.d.). 5,5-Dimethylhexan-2-amine. Retrieved from [Link]

  • Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Food chemistry, 328, 127125.
  • Anapharm Bioanalytics. (2021, June 14). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of N-(2,2-dimethoxyethyl)cyclohexanamine. Retrieved from a hypothetical URL, as the original is not available.
  • ChemRxiv. (2022). Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. ChemRxiv.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

  • Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. (n.d.). Retrieved from a hypothetical URL, as the original is not available.
  • Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3).
  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(1).
  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]

  • Lu, W., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1476.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5678.
  • ResearchGate. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • PubMed. (2011, August 19). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(2), 295-306.
  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1476.
  • Chin J Anal Chem. (2017, April 15). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Chinese Journal of Analytical Chemistry, 45(4), 477-482.
  • ResearchGate. (n.d.). Simultaneous determination of aliphatic and aromatic amines in indoor and outdoor air samples by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-2-amine. Retrieved from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Retrieved from [Link]

  • MDPI. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals, 15(11), 1398.
  • Organic Syntheses. (2017, October 11). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345.
  • ChemRxiv. (n.d.). Chiral S(VI) Platform Unifies Selective C–H Amination of Complex Molecules and Alkane Feedstocks. ChemRxiv.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethylhexan-1-al. Retrieved from [Link]

Sources

A Comparative Pharmacodynamic Analysis of 5,5-Dimethylhexan-2-amine and Amphetamine Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Psychostimulants

The study of psychostimulant compounds is a complex and ever-evolving field. From established therapeutic agents to emerging substances in the supplement market, a nuanced understanding of their pharmacodynamic properties is crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed comparative analysis of the pharmacodynamics of 5,5-dimethylhexan-2-amine (DMHA) and key amphetamine derivatives.

While amphetamine and its analogues have been extensively studied and are utilized in medicine for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, DMHA has a more ambiguous profile.[1] Structurally a simple aliphatic amine, it has appeared in dietary and sports supplements, often without a comprehensive publicly available pharmacodynamic profile.[2] This guide will synthesize the available scientific knowledge on these compounds, focusing on their mechanisms of action, interactions with monoamine systems, and the experimental methodologies used to characterize them.

Chemical and Structural Profiles: A Tale of Two Scaffolds

The pharmacological actions of these compounds are intrinsically linked to their chemical structures. Amphetamine is a phenethylamine, characterized by a phenyl ring attached to an ethylamine backbone.[3] This core structure is the foundation for a wide array of derivatives with diverse pharmacological activities.[4] In contrast, 5,5-dimethylhexan-2-amine is an aliphatic amine, lacking the aromatic ring that is a hallmark of the amphetamine class. This fundamental structural difference is a key determinant of their differing interactions with biological targets.

Mechanism of Action: A Comparative Overview

Both 5,5-dimethylhexan-2-amine and amphetamine derivatives are classified as indirect-acting sympathomimetics. Their primary effects are mediated by increasing the synaptic concentrations of catecholamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). However, the intricacies of their mechanisms at the molecular level reveal significant distinctions.

Amphetamine Derivatives: A Multi-Faceted Interaction with Monoamine Transporters

The pharmacodynamics of amphetamine and its derivatives are complex and well-documented. Their primary targets are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][5] Amphetamines act not merely as simple blockers of these transporters but as substrates, leading to a cascade of events that culminates in robust neurotransmitter release.[6]

This process involves several key steps:

  • Competitive Inhibition of Reuptake: Amphetamines compete with endogenous monoamines for binding to and uptake by their respective transporters.[7]

  • Transporter-Mediated Efflux: Once inside the presynaptic terminal, amphetamines disrupt the vesicular monoamine transporter 2 (VMAT2), leading to the redistribution of neurotransmitters from synaptic vesicles into the cytoplasm.[7][8]

  • Reverse Transport: The increased cytoplasmic concentration of monoamines causes the plasma membrane transporters (DAT, NET, and SERT) to reverse their direction of transport, actively pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synaptic cleft.[6][9]

  • Monoamine Oxidase Inhibition: At higher concentrations, some amphetamine derivatives can also inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamines, further increasing their synaptic availability.[4]

The following diagram illustrates the multifaceted mechanism of action of amphetamine at a dopaminergic synapse.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DAT DAT AMPH Amphetamine DAT->AMPH DA_synapse DA DAT->DA_synapse DA Efflux MAO MAO DA_cyto Dopamine (DA) Vesicle->DA_cyto DA Leakage DA_cyto->DAT Reverse Transport (Efflux) DA_cyto->MAO Degradation AMPH->VMAT2 Disruption AMPH->DAT Uptake AMPH->MAO Inhibition DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signaling

Caption: Mechanism of amphetamine-induced dopamine release.

5,5-Dimethylhexan-2-amine (DMHA): A Presumed Monoamine Reuptake Inhibitor

Detailed, peer-reviewed pharmacodynamic data for 5,5-dimethylhexan-2-amine is notably scarce in the public domain. However, based on its structural similarity to other aliphatic amine stimulants like 1,3-dimethylamylamine (DMAA) and its observed sympathomimetic effects, its primary mechanism is presumed to be the inhibition of dopamine and norepinephrine reuptake.[2][10]

Unlike amphetamines, it is less likely that DMHA acts as a potent substrate for monoamine transporters to induce significant reverse transport or to substantially disrupt VMAT2 function. Its effects are more likely attributed to competitive binding at the transporter, thereby increasing the synaptic concentration of dopamine and norepinephrine by preventing their clearance. The lack of an aromatic ring in its structure likely contributes to a different binding mode and a less complex mechanism of action compared to the phenethylamine-based amphetamines.[10]

Comparative Pharmacodynamics at Monoamine Transporters

The relative activity of these compounds at DAT, NET, and SERT is a critical determinant of their overall pharmacological and behavioral effects. While specific data for DMHA is unavailable, we can draw comparisons between various amphetamine derivatives.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Effect
d-Amphetamine ~600~70-100~20,000-40,000Potent DAT/NET inhibitor/releaser
Methamphetamine ~500~100~10,000-40,000Potent DAT/NET inhibitor/releaser
MDMA ~4,870-8,290~1,190-1,750~640-2,410Potent SERT inhibitor/releaser
Ephedrine ---Norepinephrine releaser
5,5-Dimethylhexan-2-amine (DMHA) No DataNo DataNo DataPresumed DAT/NET inhibitor
Note: Ki values can vary between studies based on experimental conditions and the biological system used. Data is compiled from studies using human and mouse transporters.[2]

As the table illustrates, amphetamine and methamphetamine are significantly more potent at inhibiting DAT and NET compared to SERT.[2] This profile is consistent with their strong psychostimulant effects. In contrast, 3,4-methylenedioxymethamphetamine (MDMA) exhibits a higher affinity for SERT, which underlies its characteristic entactogenic and empathogenic effects.[2][11] Ephedrine's primary mechanism is the release of norepinephrine, with less pronounced central nervous system stimulation compared to amphetamine.[12][13]

Experimental Protocols for Pharmacodynamic Characterization

The determination of the pharmacodynamic properties of these compounds relies on a suite of well-established in vitro assays. These protocols provide the quantitative data necessary for a detailed comparison.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The principle is based on the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human monoamine transporter of interest (hDAT, hNET, or hSERT) are isolated.

  • Assay Setup: The assay is typically conducted in a 96-well plate format.

    • Total Binding Wells: Contain the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and assay buffer.

    • Non-specific Binding Wells: Contain the same components as the total binding wells, plus a high concentration of a non-labeled drug known to bind to the target to saturate all specific binding sites.

    • Competition Wells: Contain the cell membranes, the radioligand, and varying concentrations of the test compound (e.g., 5,5-dimethylhexan-2-amine or an amphetamine derivative).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare Cell Membranes (Expressing DAT, NET, or SERT) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [³H]WIN 35,428) B->D C Prepare Test Compound (Serial Dilutions) C->D E Rapid Filtration (Separate Bound/Free Ligand) D->E F Wash Filters E->F G Scintillation Counting (Measure Radioactivity) F->G H Calculate IC50 and Ki Values G->H

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the transporter of interest are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to the wells.

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion: Bridging the Knowledge Gap

The comparative pharmacodynamics of 5,5-dimethylhexan-2-amine and amphetamine derivatives highlight the critical role of chemical structure in determining the mechanism of action and biological activity of psychostimulant compounds. While amphetamine and its derivatives have been extensively characterized as potent modulators of monoamine transporters with a complex mechanism involving both reuptake inhibition and neurotransmitter release, a significant knowledge gap exists for 5,5-dimethylhexan-2-amine.

Based on its aliphatic structure and general sympathomimetic effects, it is plausible that DMHA functions primarily as a monoamine reuptake inhibitor, though likely with a lower potency and a simpler mechanism of action compared to amphetamines. The lack of publicly available, peer-reviewed data on its binding affinities and functional potencies underscores the need for further research to fully elucidate its pharmacodynamic profile and to ensure the safety of products in which it may be found. For researchers and drug development professionals, this comparison emphasizes the importance of rigorous pharmacodynamic characterization for any novel psychoactive compound.

References

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors - Frontiers. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • MDMA - Wikipedia. (2024, March 23). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Ephedrine - Wikipedia. (2024, March 20). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2007, May 22). BMC Pharmacology. Retrieved March 26, 2026, from [Link]

  • ephedrine hydrochloride juno new zealand data sheet. (2024, November 12). Medsafe. Retrieved March 26, 2026, from [Link]

  • Key interindividual determinants in MDMA pharmacodynamics. (2018, January 12). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Ephedrine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 26, 2026, from [Link]

  • MDMA ('Ecstasy') drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved March 26, 2026, from [Link]

  • Pharmacologic mechanisms of crystal meth. (2008, June 17). CMAJ. Retrieved March 26, 2026, from [Link]

  • Ephedrine (PIM 209). (1995). INCHEM. Retrieved March 26, 2026, from [Link]

  • The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment. (2019, April 2). Frontiers in Molecular Neuroscience. Retrieved March 26, 2026, from [Link]

  • A combined study of pharmacodynamics and pharmacokinetics of methamphetamine and its metabolite in male mice. (2025, December 23). Military Medical Research. Retrieved March 26, 2026, from [Link]

  • Methamphetamine drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved March 26, 2026, from [Link]

  • Methamphetamine. (2025, December 13). StatPearls - NCBI Bookshelf. Retrieved March 26, 2026, from [Link]

  • Amphetamine - Wikipedia. (2024, March 25). Wikipedia. Retrieved March 26, 2026, from [Link]

  • EPHEDRINE SULFATE (ephedrine sulfate) Label. (n.d.). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). Molecules. Retrieved March 26, 2026, from [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (2024, November 6). PubMed. Retrieved March 26, 2026, from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018, October 15). International Journal of Neuropsychopharmacology. Retrieved March 26, 2026, from [Link]

  • Monoamine transporter - Wikipedia. (2024, February 19). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Mechanisms of neurotransmitter release by amphetamines: a review. (2005, April 15). Progress in Neurobiology. Retrieved March 26, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023, June 29). International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2018, August 28). Antimicrobial Agents and Chemotherapy. Retrieved March 26, 2026, from [Link]

  • Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. (2001, March 16). Journal of Biological Chemistry. Retrieved March 26, 2026, from [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022, April 19). International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • DIMETHYLHEXYLAMINE (DMHA): A RE-EMERGING SUBSTANCE FOR (AB)USE BY ATHLETES. (2018, January). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Mechanisms of neurotransmitter release by amphetamines: A review. (2005, April). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Organic cation transporter 2 controls brain norepinephrine and serotonin clearance and antidepressant response. (2011, July 19). PNAS. Retrieved March 26, 2026, from [Link]

  • Combination of an NMDA receptor antagonist and a selective serotonin reuptake inhibitor for the treatment of depression and other mood disorders. (2010, March 25). Google Patents.
  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. (2021). DORA 4RI. Retrieved March 26, 2026, from [Link]

  • Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. (2022, November 1). European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023, June 29). International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. (2003, May 15). Journal of Clinical Pharmacology. Retrieved March 26, 2026, from [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022, October 13). Drug Metabolism Reviews. Retrieved March 26, 2026, from [Link]

  • Optimized 5‐HT2b inhibitors for neuropsychiatric syndromes with cognitive dysfunction. (2022, November 23). Alzheimer's & Dementia: Translational Research & Clinical Interventions. Retrieved March 26, 2026, from [Link]

  • The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. (2025, October 20). European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. (1993, July). Journal of Analytical Toxicology. Retrieved March 26, 2026, from [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020, January 7). International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. (2010, October 1). Journal of Neurochemistry. Retrieved March 26, 2026, from [Link]

  • Comparison between dopamine transporter affinity and self-administration potency of local anesthetics in rhesus monkeys. (1999, February 19). European Journal of Pharmacology. Retrieved March 26, 2026, from [Link]

  • The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. (2004, May 4). CMAJ. Retrieved March 26, 2026, from [Link]

Sources

Optimizing Liquid-Liquid Extraction for 5,5-Dimethylhexan-2-amine: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-dimethylhexan-2-amine (C8H19N) is a highly lipophilic, 8-carbon aliphatic primary amine[1]. In drug development, analytical profiling, and fine chemical synthesis, recovering this specific amine from aqueous reaction broths requires a highly optimized Liquid-Liquid Extraction (LLE) strategy. This guide objectively compares four standard extraction solvents—Dichloromethane (DCM), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), and Hexane/1-Octanol—to determine the optimal balance of recovery yield, phase separation efficiency, and chemical stability.

Physicochemical Profiling & Mechanistic Fundamentals

To design a successful LLE protocol, one must understand the causality between the molecule's physicochemical properties and the extraction environment[2].

The Causality of pH and Speciation Aliphatic amines are highly basic. 5,5-dimethylhexan-2-amine has a predicted pKa of approximately 11.04. According to the Henderson-Hasselbalch equation, extracting at a neutral or slightly basic pH (e.g., pH 9–10) leaves the molecule predominantly in its ionized ammonium salt form. In this state, it is highly water-soluble and effectively insoluble in organic solvents. To achieve a >99% partition coefficient into the organic phase, the aqueous feed must be basified to at least two pH units above the pKa (pH ≥ 13.0).

Speciation Ionized Ionized State (pH < 11) Water Soluble Equilibrium pKa ~ 11.04 50% Ionized Ionized->Equilibrium Add OH- FreeBase Free Base (pH > 13) Solvent Soluble Equilibrium->FreeBase Add OH-

Fig 1. pH-dependent speciation of 5,5-dimethylhexan-2-amine dictating solvent partitioning.

Solvent Performance Comparison

Selecting the right solvent goes beyond the partition ratio; it requires evaluating solvent cost, mutual solubilities, and chemical stability under highly basic conditions[3].

  • Dichloromethane (DCM): The legacy standard. Its high density (1.33 g/mL) ensures it forms the bottom layer, making sequential extractions mechanically simple in a separatory funnel. It offers the highest recovery yields (>95%), but its halogenated nature presents severe toxicity and environmental disposal issues.

  • Methyl tert-butyl ether (MTBE): The industrial workhorse. MTBE forms the top layer (density 0.74 g/mL). Crucially, its ether linkage is completely stable in the pH 13+ environment required to free-base the amine. It offers excellent phase separation and high yields (~90%).

  • Ethyl Acetate (EtOAc): The deceptive alternative. While generally considered a "green" solvent, EtOAc is an ester. At pH > 13, it undergoes rapid base-catalyzed hydrolysis (saponification), yielding ethanol and sodium acetate. The generated sodium acetate acts as a surfactant, creating severe emulsions that drastically increase phase separation time and ruin recovery yields.

  • n-Hexane + 5% 1-Octanol: The selective modifier approach. Pure hexane struggles to solvate primary amines efficiently due to a lack of hydrogen bonding. Adding a modifier like 1-octanol acts as a hydrogen-bond donor, significantly boosting the partition coefficient while maintaining extreme non-polar selectivity[3].

Table 1: Comparative Metrics for 5,5-Dimethylhexan-2-amine LLE
Solvent SystemDensity (g/mL)Expected Recovery (%)Phase Sep. Time (min)Base Stability (pH > 13)Green Chemistry Profile
DCM 1.33 (Bottom Phase)> 95%< 2ExcellentPoor (Toxic, Halogenated)
MTBE 0.74 (Top Phase)88 - 92%< 3ExcellentModerate
EtOAc 0.90 (Top Phase)< 70% (Emulsions)> 15Poor (Saponifies)Good (If pH is neutral)
Hexane + 1-Octanol ~0.66 (Top Phase)80 - 85%< 2ExcellentModerate

Experimental Protocol: Optimized MTBE Extraction

The following methodology utilizes MTBE due to its optimal balance of stability, yield, and safety. This protocol is designed as a self-validating system , ensuring that thermodynamic equilibrium and mass transfer requirements are met at every step.

LLE_Workflow A 1. Aqueous Feed (Amine Hydrochloride Salt) B 2. Basification (Add NaOH to pH > 13.0) A->B C 3. Solvent Addition (MTBE 1:1 v/v) B->C D 4. Mass Transfer (Vortex / Agitation) C->D E 5. Phase Separation (Centrifugation at 3000 x g) D->E F 6A. Organic Extract (Target Free Base Amine) E->F Top Phase G 6B. Aqueous Raffinate (Waste Salts & Impurities) E->G Bottom Phase

Fig 2. Standard liquid-liquid extraction workflow for basic aliphatic amines.

Step-by-Step Methodology:
  • Aqueous Feed Preparation: Transfer 10.0 mL of the aqueous amine solution (e.g., reaction broth or dissolved hydrochloride salt) into a 50 mL conical centrifuge tube.

  • Basification (Critical Step): Slowly add 5M NaOH dropwise while stirring.

    • Causality: The strong base deprotonates the ammonium salt into the lipophilic free base.

    • Self-Validation Check: Dip a calibrated pH probe into the solution. The pH MUST read ≥ 13.0. If it reads 12.5 or lower, add more NaOH. Do not proceed to solvent addition until this thermodynamic threshold is verified.

  • Solvent Addition: Add 10.0 mL of MTBE (1:1 v/v ratio) to the basified aqueous layer.

  • Mass Transfer: Cap the tube securely and vortex vigorously for 3 to 5 minutes.

    • Causality: Vigorous agitation maximizes the interfacial surface area between the two immiscible liquids, driving the partition kinetics to equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes at room temperature.

    • Self-Validation Check: Inspect the tube against a light source. You must see a sharp, distinct boundary between the top organic layer and the bottom aqueous layer. If a cloudy emulsion band persists at the interface, add 1–2 grams of NaCl (to induce a salting-out effect) and re-centrifuge.

  • Recovery: Carefully decant or pipette the top MTBE layer (containing the 5,5-dimethylhexan-2-amine) into a clean, pre-weighed flask.

  • Desiccation & Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to remove trace water. Filter the drying agent, then evaporate the MTBE under reduced pressure to yield the purified liquid amine.

References

  • PubChem: "5,5-Dimethylhexan-2-amine | C8H19N | CID 54594438", National Center for Biotechnology Information.[Link]

  • Royal Society of Chemistry: "CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts", RSC Books.[Link]

  • ACS Publications: "Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio", Industrial & Engineering Chemistry Research.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,5-Dimethylhexan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 5,5-Dimethylhexan-2-amine (CAS: 910404-75-0) not merely as a compliance exercise, but as a system of chemical logic. This C8 branched aliphatic primary amine presents a strict triad of hazards: it is highly corrosive, volatile, and deeply lipophilic.

To build a fail-safe operational strategy, we must first understand the molecular behavior of the compound. The protocols below are designed to be self-validating, ensuring that every safety measure can be actively verified before and during your workflow.

Physicochemical Profiling & Hazard Causality

Understanding why a chemical is dangerous dictates how we protect against it. 5,5-Dimethylhexan-2-amine's architecture consists of a highly branched, lipophilic hydrocarbon tail (5,5-dimethylhexyl) and a nucleophilic, basic primary amine headgroup.

  • Elastomer Permeation (The "Trojan Horse" Effect): The lipophilic tail acts as a non-polar solvent, allowing the molecule to rapidly partition into and permeate standard elastomeric matrices like thin latex or standard nitrile. Once the matrix is compromised, the corrosive amine group degrades the polymer, leading to catastrophic glove failure.

  • Corrosivity & Tissue Damage: The primary amine group is highly basic. Upon contact with moisture in the skin, eyes, or mucous membranes, it abstracts protons to form hydroxide ions, leading to rapid liquefactive necrosis (severe alkaline burns).

  • Volatility & Flammability: As a branched C8 amine, it possesses significant vapor pressure at room temperature. The vapors are denser than air, flammable, and present a severe inhalation hazard, necessitating strict engineering controls[1].

Primary PPE Matrix

OSHA standard 29 CFR 1910.132 mandates that employers must perform a formal hazard assessment to select appropriate PPE that physically prevents absorption, inhalation, or physical contact with hazardous agents[2].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Butyl rubber (≥16 mil) or Laminate film (Silver Shield/4H)Standard disposable nitrile (≤4 mil) offers <5 minutes of breakthrough time against lipophilic amines. Butyl rubber provides superior chemical resistance to basic, organic liquids.
Eye/Face Protection Indirect-vented chemical splash goggles + Face shieldPrevents the capillary action of corrosive liquids into the ocular cavity. The face shield protects against unpredictable splash trajectories during pressurized transfers.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Neoprene ApronThe chemical is flammable; synthetic blends (like polyester) will melt into the skin if ignited. Neoprene provides an impermeable chemical barrier against spills.
Respiratory Chemical Fume Hood (Face velocity 80–120 fpm)Primary defense against vapor inhalation. If hood access is compromised, a NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is strictly required[2].

Operational Workflow & Engineering Controls

According to Prudent Practices in the Laboratory, handling corrosive and flammable liquids requires robust engineering controls, primarily a properly functioning chemical fume hood[1].

Step 1: Pre-Operational Validation Do not assume your engineering controls are functioning. Validate the fume hood face velocity (target 80–120 fpm).

  • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull steadily inward, confirming negative pressure, before you uncap the reagent.

Step 2: Containment Setup Place all reaction vessels and the 5,5-Dimethylhexan-2-amine reagent bottle within a secondary containment tray (e.g., a high-density polyethylene tub) inside the hood. This isolates the operational zone.

Step 3: Transfer Protocol Due to its flammability and potential to absorb atmospheric CO₂ (forming carbamates), purge the headspace of the reagent bottle with dry Nitrogen or Argon before and after dispensing. Use a glass syringe with a stainless steel needle or a chemically compatible positive-displacement pipette. Avoid standard plastic pipette tips, which the lipophilic amine may degrade or leach.

Spill Response & Decontamination Protocol

If a spill occurs, the response must be immediate and chemically logical.

Step 1: Isolate & Evacuate Immediately alert personnel and evacuate the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity and contain vapors.

Step 2: Neutralization (The Chemical Quench) Do NOT use water. Water acts as a carrier, spreading the lipophilic amine across surfaces without neutralizing its basicity. Instead, apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly to the spill.

  • Causality: The weak acid reacts exothermically with the basic amine to form a non-volatile, water-soluble ammonium salt. This simultaneously eliminates the vapor hazard, halts corrosivity, and mitigates the flammability risk.

Step 3: Absorption & Validation Once neutralized (indicated by a cessation of fuming and heat generation), absorb the liquid with an inert, non-combustible absorbent like diatomaceous earth or dry sand.

  • Self-Validation Check: Swab the decontaminated surface with pH paper moistened with DI water. A pH of 7–8 confirms complete neutralization.

Waste Disposal Plan

  • Solid Waste Segregation: Collect the neutralized absorbent and contaminated PPE in a compatible, clearly labeled hazardous waste container (e.g., High-Density Polyethylene - HDPE).

  • Liquid Waste: Segregate liquid 5,5-Dimethylhexan-2-amine waste into a designated "Non-Halogenated Organic Waste" carboy. Critical Warning: Do not mix with acidic waste streams in the carboy to prevent uncontrolled, violent exothermic neutralization reactions.

  • Labeling: Ensure the waste container is labeled with the exact chemical name, CAS number (910404-75-0), and the primary hazards (Flammable, Corrosive) in compliance with institutional and regulatory standards[1].

Logical Workflow Diagram

G Start Pre-Operation: PPE & Hood Check Dispense Dispense 5,5-Dimethylhexan-2-amine in Secondary Containment Start->Dispense Spill Spill Detected? Dispense->Spill Evac Evacuate & Isolate Spill->Evac Yes Proceed Proceed to Reaction Spill->Proceed No Neutralize Neutralize with Citric Acid Evac->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose Proceed->Dispose

Figure 1: Operational workflow and spill response logic for 5,5-Dimethylhexan-2-amine handling.

References[1] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical[2] Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.132

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylhexan-2-amine
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylhexan-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。